3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
説明
特性
IUPAC Name |
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUQNFAPFIHYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210054 | |
| Record name | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6116-76-3 | |
| Record name | 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6116-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006116763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6116-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5GDR8N9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic organic compound with the chemical formula C₁₁H₁₅NO. It belongs to the tetrahydroindolone class of compounds, which are characterized by a fused pyrrole and cyclohexanone ring system. This compound is a notable intermediate in the synthesis of the antipsychotic drug Molindone. The tetrahydroindolone core is a significant pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antipsychotic, GABAA agonistic, and Hsp90 inhibitory effects. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with the following computed properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem[1] |
| Molecular Weight | 177.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6116-76-3 | PubChem[1] |
| Canonical SMILES | CCC1=C(NC2=C1C(=O)CCC2)C | PubChem[1] |
| InChI Key | RZUQNFAPFIHYCR-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 32.9 Ų | PubChem[1] |
| Complexity | 214 | PubChem[1] |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | Guidechem |
Synthesis
The primary synthetic route to this compound is as a key intermediate in the multi-step synthesis of Molindone. A patented method outlines a five-step process where the target compound, designated as SUMO-2, is formed in the second step.
Experimental Protocol: Synthesis of this compound (SUMO-2)
This protocol is based on the patented synthesis of Molindone, where this compound is a key intermediate.
Step 1: Synthesis of 2,3-pentanedione-2-oxime (SUMO-1)
-
Reactants: 2,3-pentanedione and hydroxylamine hydrochloride.
-
Procedure: 2,3-pentanedione is reacted with hydroxylamine hydrochloride to produce 2,3-pentanedione-2-oxime. Specific reaction conditions such as solvent, temperature, and reaction time are proprietary to the patent but would typically involve a condensation reaction in a suitable solvent.
Step 2: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2)
-
Reactants: 2,3-pentanedione-2-oxime (SUMO-1) and 1,3-cyclohexanedione.
-
Procedure: The 2,3-pentanedione-2-oxime produced in Step 1 is reacted with 1,3-cyclohexanedione. This reaction is a variation of the Nenitzescu indole synthesis. The reaction likely proceeds via in-situ reduction of the oxime to the corresponding amine, which then condenses with the dione to form the tetrahydroindolone ring system. The patent suggests that 2-amino-pentan-3-one, generated by the reduction of 2,3-pentanedione-2-oxime, reacts with 1,3-cyclohexanedione to yield SUMO-2.
Synthesis Workflow
References
Technical Guide: Structure Elucidation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
Abstract
This document provides a comprehensive technical overview of the structure elucidation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS: 6116-76-3). The structure of this tetrahydroindole derivative is confirmed through a multi-technique spectroscopic approach, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide details the interpretation of the spectral data, provides standardized experimental protocols for data acquisition, and presents a logical workflow for the elucidation process. Furthermore, it contextualizes the relevance of this molecular scaffold by illustrating the established signaling pathway of Molindone, a structurally related antipsychotic drug that highlights the therapeutic potential of this chemical class.
Introduction
The 4,5,6,7-tetrahydroindol-4-one core is a significant heterocyclic motif in medicinal chemistry, serving as a key building block for various pharmacologically active compounds.[1] Derivatives of this scaffold are found in drugs such as the antipsychotic Molindone, which is used to treat schizophrenia.[1] The specific analogue, this compound, possesses the characteristic fused pyrrole and cyclohexanone rings. Its precise structural characterization is paramount for quality control, further synthetic modification, and understanding its structure-activity relationships (SAR).
The elucidation process relies on the synergistic interpretation of data from multiple analytical techniques to unambiguously determine the molecular formula, connectivity of atoms, and the nature of functional groups.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 6116-76-3 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Exact Mass | 177.1154 g/mol |
Image Source: PubChem CID 80204[2]
Spectroscopic Data & Interpretation
Note: While this compound is commercially available, publicly accessible, peer-reviewed spectral data is limited. The following data is representative and predicted based on the known structure and analysis of analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which validates the molecular formula.
Table 1: Mass Spectrometry Data
| Technique | Parameter | Observed Value | Interpretation |
|---|
| ESI-MS | [M+H]⁺ | m/z 178.1226 | Corresponds to the protonated molecule (C₁₁H₁₆NO⁺), confirming the molecular weight of 177.1154 u. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3350 | Strong, Broad | N-H stretch (pyrrole) |
| ~2960-2850 | Strong | C-H stretch (aliphatic CH₂, CH₃) |
| ~1640 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1590 | Medium | C=C stretch (pyrrole ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: ¹H NMR Spectroscopy Data (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.10 | br s | 1H | NH |
| ~2.65 | t, J=6.0 Hz | 2H | C5-H ₂ |
| ~2.45 | q, J=7.5 Hz | 2H | -CH₂-CH₃ |
| ~2.40 | t, J=6.0 Hz | 2H | C7-H ₂ |
| ~2.25 | s | 3H | C2-CH₃ |
| ~2.00 | p, J=6.0 Hz | 2H | C6-H ₂ |
| ~1.15 | t, J=7.5 Hz | 3H | -CH₂-CH₃ |
Table 4: ¹³C NMR Spectroscopy Data (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| ~194.0 | C4 (C=O) |
| ~145.0 | C7a |
| ~128.0 | C3a |
| ~120.0 | C2 |
| ~115.0 | C3 |
| ~38.0 | C7 |
| ~24.0 | C5 |
| ~22.0 | C6 |
| ~18.0 | -C H₂-CH₃ |
| ~14.0 | -CH₂-C H₃ |
| ~11.0 | C2-C H₃ |
Experimental Protocols
The following are standardized protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.
Mass Spectrometry (High-Resolution)
-
Instrumentation: Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: 1 mg of the compound is dissolved in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. A 1:100 dilution is prepared using 50:50 acetonitrile:water with 0.1% formic acid.
-
Acquisition Parameters:
-
Ionization Mode: Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
Lock Mass: Leucine enkephalin (m/z 556.2771) for internal calibration.
-
Infrared Spectroscopy (FT-IR)
-
Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.
-
NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[4]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[4]
Visualization of Workflows and Pathways
Structure Elucidation Workflow
The logical process for determining the structure of an unknown compound involves integrating data from multiple spectroscopic techniques in a stepwise manner.
Biological Context: Signaling Pathway of Related Drugs
The tetrahydroindolone scaffold is the core of the antipsychotic drug Molindone. Molindone's therapeutic effect in schizophrenia is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2B receptors in the central nervous system.[5][6][7][8]
Conclusion
The structural elucidation of this compound is systematically achieved through the combined application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS and HRMS confirm the molecular formula C₁₁H₁₅NO. IR analysis identifies key N-H and α,β-unsaturated ketone functionalities. Finally, ¹H and ¹³C NMR provide the precise atomic connectivity, confirming the ethyl and methyl substitutions on the pyrrole ring fused to the cyclohexanone moiety. The established protocols and workflows detailed herein provide a robust framework for the characterization of this and related heterocyclic compounds. The biological relevance of this molecular class, demonstrated by the mechanism of action of Molindone, underscores its importance as a scaffold for the development of novel therapeutics targeting CNS disorders.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]
- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Molindone hydrochloride used for? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS: 6116-76-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS number 6116-76-3), a key heterocyclic intermediate in the synthesis of the antipsychotic drug Molindone. This document details its physicochemical properties, synthesis methodologies, and available spectral data. While direct biological activity studies on this intermediate are limited, its pivotal role as a precursor to Molindone warrants an examination of Molindone's pharmacology and mechanism of action to understand the chemical space and biological relevance of this compound. This guide aims to be a valuable resource for researchers in medicinal chemistry, process development, and pharmacology.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. It is also recognized as a related compound and impurity of the drug Molindone, sometimes referred to as "Molindone Impurity C" or "Molindone Related Compound A".[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6116-76-3 | [3] |
| Molecular Formula | C₁₁H₁₅NO | [3] |
| Molecular Weight | 177.24 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, Molindone Related Compound A | [2] |
| Appearance | Off-White Powder | [2] |
| Predicted pKa | 16.94 ± 0.20 | [4] |
| Storage Temperature | -20°C, under inert atmosphere | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the production of Molindone. Several synthetic routes have been reported, primarily involving the condensation of a dione with an amino-ketone or its precursor.
Synthesis from 2,3-Pentanedione-2-oxime and 1,3-Cyclohexanedione
A common and patented method involves a two-step process starting from 2,3-pentanedione.[5]
Experimental Protocol:
-
Step 1: Synthesis of 2,3-Pentanedione-2-oxime.
-
Step 2: Condensation to form this compound.
-
The resulting 2,3-pentanedione-2-oxime is then reacted with 1,3-cyclohexanedione.[5] This condensation reaction forms the tetrahydroindolone ring system.
-
References
Spectral Analysis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one[1]
-
Molecular Formula: C₁₁H₁₅NO[1]
-
Molecular Weight: 177.24 g/mol [1]
-
CAS Number: 6116-76-3[1]
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound. This data is predicted based on the chemical structure and typical values for the functional groups present.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 9.0 | Singlet (broad) | 1H | N-H (indole) |
| ~ 2.6 - 2.8 | Quartet | 2H | -CH₂- (ethyl group) |
| ~ 2.4 - 2.6 | Triplet | 2H | -CH₂- (C5) |
| ~ 2.3 - 2.5 | Singlet | 3H | -CH₃ (C2) |
| ~ 2.0 - 2.2 | Triplet | 2H | -CH₂- (C7) |
| ~ 1.8 - 2.0 | Multiplet | 2H | -CH₂- (C6) |
| ~ 1.1 - 1.3 | Triplet | 3H | -CH₃ (ethyl group) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 195 - 205 | C=O | C4 (Ketone) |
| ~ 140 - 150 | C | C3a |
| ~ 130 - 140 | C | C7a |
| ~ 115 - 125 | C | C3 |
| ~ 110 - 120 | C | C2 |
| ~ 35 - 45 | CH₂ | C5 |
| ~ 25 - 35 | CH₂ | C7 |
| ~ 20 - 30 | CH₂ | C6 |
| ~ 15 - 25 | CH₂ | -CH₂- (ethyl group) |
| ~ 10 - 20 | CH₃ | -CH₃ (ethyl group) |
| ~ 5 - 15 | CH₃ | -CH₃ (C2) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 3200 - 3400 | Strong, Broad | N-H | Stretching |
| ~ 2850 - 3000 | Medium-Strong | C-H | Stretching (Aliphatic) |
| ~ 1640 - 1680 | Strong | C=O | Stretching (α,β-unsaturated ketone) |
| ~ 1580 - 1620 | Medium | C=C | Stretching (in ring) |
| ~ 1400 - 1470 | Medium | C-H | Bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 162 | [M - CH₃]⁺ |
| 148 | [M - C₂H₅]⁺ |
| 120 | [M - C₂H₅ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay, and number of scans).
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling, using optimized parameters for a less sensitive nucleus (e.g., a larger number of scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the compound.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
For a volatile compound, electron ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the general workflow for spectral data analysis and the chemical structure of the target compound.
Caption: General workflow for the spectral analysis of a chemical compound.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to Interpreting NMR Spectra of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
This guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a heterocyclic compound of interest to researchers and professionals in the field of drug development and organic chemistry. Due to the unavailability of experimentally acquired spectra in the public domain, this guide presents a thorough interpretation based on established principles of NMR spectroscopy and predicted spectral data.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the molecule's structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | ~8.0-9.0 | br s | - | 1H |
| H-5 (CH₂) | ~2.5-2.7 | t | ~6.0 | 2H |
| H-6 (CH₂) | ~2.0-2.2 | m | ~6.0 | 2H |
| H-7 (CH₂) | ~2.3-2.5 | t | ~6.0 | 2H |
| -CH₂-CH₃ (ethyl) | ~2.4-2.6 | q | ~7.5 | 2H |
| -CH₂-CH₃ (ethyl) | ~1.1-1.3 | t | ~7.5 | 3H |
| -CH₃ (methyl) | ~2.2-2.4 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~145-150 |
| C-3 | ~115-120 |
| C-3a | ~125-130 |
| C-4 (C=O) | ~190-195 |
| C-5 | ~35-40 |
| C-6 | ~20-25 |
| C-7 | ~25-30 |
| C-7a | ~160-165 |
| -CH₂-CH₃ (ethyl) | ~15-20 |
| -CH₂-CH₃ (ethyl) | ~10-15 |
| -CH₃ (methyl) | ~10-15 |
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
3. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Typically 0-12 ppm.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): Typically 0-220 ppm.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Mandatory Visualizations
Caption: Molecular structure of this compound.
Caption: Workflow for NMR data acquisition and interpretation.
Interpretation of NMR Spectra
¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound provides valuable information about the proton environments in the molecule.
-
NH Proton (H-1): A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm). The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its integration corresponds to one proton.
-
Aliphatic Protons (H-5, H-6, H-7): The three methylene groups in the six-membered ring will appear as multiplets in the aliphatic region.
-
The H-5 protons , being adjacent to the carbonyl group, are expected to be the most deshielded of the three, appearing as a triplet around δ 2.5-2.7 ppm due to coupling with the H-6 protons.
-
The H-6 protons will likely appear as a multiplet around δ 2.0-2.2 ppm, being coupled to both H-5 and H-7 protons.
-
The H-7 protons , adjacent to the pyrrole ring, are expected to be a triplet around δ 2.3-2.5 ppm due to coupling with the H-6 protons.
-
-
Ethyl Group Protons:
-
The methylene protons (-CH₂-CH₃) are expected to be a quartet in the region of δ 2.4-2.6 ppm due to coupling with the adjacent methyl protons.
-
The methyl protons (-CH₂-CH₃) will appear as a triplet around δ 1.1-1.3 ppm, integrating to three protons.
-
-
Methyl Group Protons: The protons of the methyl group at C-2 are expected to be a singlet in the region of δ 2.2-2.4 ppm, as there are no adjacent protons to couple with.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C-4): The most downfield signal is expected for the carbonyl carbon, appearing around δ 190-195 ppm.
-
Pyrrole Ring Carbons (C-2, C-3, C-3a, C-7a):
-
C-2 and C-7a , being attached to the nitrogen atom, will be in the range of δ 145-150 ppm and δ 160-165 ppm, respectively.
-
C-3 and C-3a will appear in the aromatic/vinylic region, around δ 115-120 ppm and δ 125-130 ppm.
-
-
Aliphatic Carbons (C-5, C-6, C-7): The methylene carbons of the six-membered ring will have signals in the upfield region, typically between δ 20-40 ppm.
-
Ethyl and Methyl Group Carbons: The carbons of the ethyl and methyl substituents will appear at the most upfield region of the spectrum, typically between δ 10-20 ppm.
Conclusion
This in-depth guide provides a comprehensive interpretation of the expected ¹H and ¹³C NMR spectra of this compound. By combining the analysis of chemical shifts, multiplicities, coupling constants, and integration, a detailed structural elucidation can be achieved. The provided experimental protocols and workflow diagrams serve as a practical reference for researchers and scientists working with this and similar compounds. While based on predicted data, this guide offers a solid foundation for understanding the NMR characteristics of this molecule and will be a valuable tool for its identification and characterization in a laboratory setting.
A Technical Review of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: Synthesis, Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic compound belonging to the tetrahydroindolone class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including antipsychotic drugs like Molindone. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological activities based on studies of closely related analogs. While specific experimental data for this exact molecule is sparse in the public domain, this review consolidates the known information on its chemical class to guide future research and drug discovery efforts.
Core Compound Properties
This compound is a solid, pale-yellow to yellow-brown substance at room temperature.[1] Its fundamental chemical and physical properties, largely computed, are summarized in the table below.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.24 g/mol | [2] |
| CAS Number | 6116-76-3 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one, 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole | [2] |
| pKa (Predicted) | 16.94 ± 0.20 | [1] |
| Storage Temperature | -20°C, under inert atmosphere | [1] |
Synthesis
The primary synthetic route to the 4,5,6,7-tetrahydroindol-4-one core is the Nenitzescu indole synthesis.[4][5][6] This reaction typically involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[6]
General Experimental Protocol: Nenitzescu Synthesis of a 4,5,6,7-Tetrahydroindol-4-one Derivative
Reactants:
-
1,3-Cyclohexanedione
-
An appropriate α-aminoketone (e.g., 3-aminopentan-2-one) or its precursor.
Procedure:
-
Dissolve 1,3-cyclohexanedione in a suitable solvent, such as acetic acid or a lower alcohol.
-
Add the α-aminoketone to the solution. Often, the α-aminoketone is generated in situ from its corresponding oxime by reduction (e.g., with zinc dust) to prevent self-condensation.[6]
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4,5,6,7-tetrahydroindol-4-one derivative.
Potential Biological Activities and Signaling Pathways
Direct pharmacological studies on this compound are not extensively reported in the available literature. However, the tetrahydroindolone scaffold is a key pharmacophore in several bioactive molecules, suggesting potential areas of therapeutic interest for the title compound.
Antipsychotic Activity
The most notable drug containing this core structure is Molindone, an antipsychotic medication used to treat schizophrenia.[5][6] A hydroxylated derivative of the target molecule, 3-ethyl-5-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one, is a known impurity and metabolite of Molindone.[4][7] The mechanism of action of Molindone is believed to involve the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. It is plausible that this compound could exhibit similar properties.
Anticancer and Kinase Inhibition Potential
Several studies have highlighted the anticancer potential of substituted indole and tetrahydroindolone derivatives. While no specific data exists for this compound, related compounds have shown activity. For instance, some 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones have demonstrated potent antitumor activity, potentially by acting as tubulin binders.[8] Other indole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, which are crucial regulators of the cell cycle.[9]
The table below summarizes the reported cytotoxic activities of some related indole derivatives.
| Compound Class | Cell Lines | Reported Activity (IC₅₀/GI₅₀) | Proposed Mechanism |
| N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs | A549/ATTC (non-small cell lung cancer), LOX IMVI (melanoma), Leukemia cell lines | 190 nM - 5 µM | Not specified |
| 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones | Various human cancer cell lines | Growth inhibition more potent than vincristine for some derivatives | Tubulin binding |
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Optimized Synthesis and Characterization: Development and publication of a detailed, high-yield synthesis protocol, accompanied by full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
In Vitro Pharmacological Profiling: Screening of the compound against a panel of receptors, enzymes, and ion channels, with a particular focus on dopamine receptors and protein kinases, to identify its primary biological targets.
-
Anticancer Evaluation: Assessment of its cytotoxic and cytostatic effects on a diverse panel of human cancer cell lines to explore its potential as an anticancer agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for biological activity and to optimize potency and selectivity.
References
- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Synthesis and antitumor activity of 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydroindolone Core: A Scaffolding for Diverse Pharmacological Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydroindol-4-one scaffold is a privileged heterocyclic motif that has served as a cornerstone in the development of a wide array of therapeutic agents. First reported in 1928 by Nenitzescu and Scortzbanu, this bicyclic structure, composed of a pyrrole ring fused to a cyclohexanone ring, has demonstrated remarkable versatility, leading to the discovery of drugs with applications in neuroscience, oncology, and cardiovascular medicine.[1][2] Its synthetic tractability and the ability of its derivatives to interact with various biological targets have cemented its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of tetrahydroindolone derivatives, with a focus on key experimental protocols and quantitative data to aid researchers in this field.
Historical Perspective: From Synthesis to Therapeutic Breakthroughs
The journey of tetrahydroindolone derivatives began with the pioneering work of Nenitzescu and Scortzbanu in 1928, who first described the synthesis of the 4,5,6,7-tetrahydroindol-4-one core.[1][2] However, it was several decades later that the therapeutic potential of this scaffold was fully realized. A pivotal moment in the history of these compounds was the development and FDA approval of Molindone in 1974.[3][4][5] Marketed under the brand name Moban, Molindone emerged as a significant addition to the arsenal of antipsychotic medications for the treatment of schizophrenia.[3][5]
The discovery of Molindone spurred further interest in the tetrahydroindolone core, leading to the exploration of its derivatives for a range of other biological activities. Researchers have since identified compounds with anxiolytic, anticancer, antimicrobial, and antiarrhythmic properties, highlighting the broad therapeutic window of this chemical class.[1]
Key Therapeutic Applications and Mechanisms of Action
Antipsychotic Activity: The Molindone Story
Molindone, a first-generation antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[3][6] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] While its primary mechanism is centered on dopamine antagonism, some studies suggest that Molindone may also interact with serotonin receptors, which might contribute to its overall clinical profile.[4]
Signaling Pathway of Molindone's Antipsychotic Action
Caption: Molindone's antagonism of the D2 receptor.
Cardiovascular Applications: Kv1.5 Potassium Channel Blockade
More recently, tetrahydroindolone derivatives have been investigated as potent and selective blockers of the Kv1.5 potassium channel.[7] The Kv1.5 channel is predominantly expressed in the atria of the heart, and its inhibition is a promising strategy for the treatment of atrial fibrillation. By blocking this channel, these compounds can prolong the atrial effective refractory period without significantly affecting ventricular repolarization, thereby reducing the risk of pro-arrhythmic side effects.[7]
Synthesis of the Tetrahydroindolone Core and its Derivatives
The classical and most widely adopted method for the synthesis of the 4,5,6,7-tetrahydroindol-4-one core is the Nenitzescu indole synthesis . This reaction involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[1][2] Variations of this method, such as using in situ generated aminocarbonyl precursors, have been developed to improve yields and substrate scope.
General Workflow for the Synthesis and Evaluation of Tetrahydroindolone Derivatives
Caption: General workflow for tetrahydroindolone drug discovery.
Quantitative Data Summary
The following tables summarize key quantitative data for representative tetrahydroindolone derivatives across different therapeutic applications.
Table 1: Antiproliferative Activity of Penindolone Derivatives against SCLC (H69AR) Cells [8]
| Compound | IC50 (µM) |
| Penindolone (PND) | 42.5 |
| 5h | 1.6 |
Table 2: In Vitro Activity of Tetrahydroindolone-Derived Semicarbazones as Kv1.5 Blockers [7]
| Compound | Kv1.5 Blockade (IC50, µM) |
| 8i | Potent (specific value not provided in abstract) |
| 10c | Potent (specific value not provided in abstract) |
Experimental Protocols
General Procedure for the Synthesis of 4,5,6,7-Tetrahydroindol-4-one (A Nenitzescu-type reaction)
To a solution of 1,3-cyclohexanedione (1 equivalent) in a suitable solvent (e.g., acetic acid or ethanol), is added the α-aminoketone or its precursor (1 equivalent). The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired 4,5,6,7-tetrahydroindol-4-one.
In Vitro Antiproliferative Assay (Sulforhodamine B Assay)
Human small-cell lung cancer (SCLC) cells (e.g., H69AR) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., penindolone derivatives) for a specified duration (e.g., 72 hours). Following treatment, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.[8]
Electrophysiological Recording of Kv1.5 Channel Activity
The activity of the Kv1.5 potassium channel is typically measured using the whole-cell patch-clamp technique in a suitable cell line stably expressing the human Kv1.5 channel (e.g., HEK293 cells). Cells are voltage-clamped, and currents are elicited by a series of depolarizing voltage steps. The test compounds are perfused at various concentrations, and the inhibition of the Kv1.5 current is measured. The IC50 values are determined by fitting the concentration-response data to the Hill equation.
Conclusion
The tetrahydroindolone core has proven to be a remarkably fruitful scaffold in drug discovery, yielding compounds with a diverse range of pharmacological activities. From the well-established antipsychotic Molindone to promising new candidates for the treatment of cancer and cardiac arrhythmias, the versatility of this heterocyclic system is evident. The synthetic accessibility of the core and the potential for extensive derivatization ensure that tetrahydroindolones will continue to be a focal point of research for the development of novel therapeutics. This guide provides a foundational understanding and practical data to support ongoing and future research in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - ProQuest [proquest.com]
- 3. mentalhealth.com [mentalhealth.com]
- 4. Molindone - Wikipedia [en.wikipedia.org]
- 5. What is Molindone hydrochloride used for? [synapse.patsnap.com]
- 6. Molindone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery and synthesis of tetrahydroindolone derived semicarbazones as selective Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel penindolone derivatives as potential antiproliferative agents against SCLC in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Biological Activity of Substituted Tetrahydroindol-4-ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biological activities of substituted tetrahydroindol-4-ones, a class of heterocyclic compounds with significant potential in drug discovery. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate further research and development in this area.
Introduction to Tetrahydroindol-4-ones
The 4,5,6,7-tetrahydroindol-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. Their synthetic tractability allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles. This guide focuses on the quantitative biological data of these substituted analogs, the methodologies used to obtain this data, and the underlying structure-activity relationships.
Data Presentation of Biological Activities
The biological activities of substituted tetrahydroindol-4-ones are summarized below in tabular format for clear comparison.
Anticancer Activity
The cytotoxic effects of various substituted tetrahydroindol-4-one derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.
Table 1: Anticancer Activity of Substituted Tetrahydroindol-4-one Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (Leukemia) | 14.8 | |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | HEK293 (Human Embryonic Kidney) | 93.63 | |
| 1-(4-phenoxyphenyl)-...-indol-4-one | HEK293 | 12.13 | [2] |
| 1-benzyl-...-indol-4-one | HEK293 | 56.06 | [2] |
| 1-(3-chlorophenyl)-...-indol-4-one | HEK293 | 46.81 | [2] |
| 1-(3,4-difluorophenyl)-...-indol-4-one | HEK293 | 97.93 | [2] |
| 1-phenyl-...-indol-4-one | HEK293 | 124.3 | [2] |
| 1-(2-picolinyl)-...-indol-4-one | HEK293 | 151.4 | [2] |
Antimicrobial Activity
Substituted tetrahydroindol-4-ones and related indole derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 summarizes the MIC values for various derivatives against different bacterial and fungal strains.
Table 2: Antimicrobial Activity of Substituted Indole Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [3] |
| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [3] |
| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | |
| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | |
| Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles (4d-f) | Various Bacteria | 3.75 - 60 | [4] |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | |
| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (XTT Assay)
This protocol is a colorimetric assay for the non-radioactive quantification of cellular proliferation and viability.
Materials:
-
96-well microplates
-
XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) labeling reagent
-
Electron-coupling reagent
-
Culture medium
-
Test compounds
-
Microplate reader (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Labeling:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation with XTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.[5][6]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Bacterial or fungal inoculum
-
Sterile diluents
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the culture broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum (no compound).
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the biological evaluation of substituted tetrahydroindol-4-ones.
Workflow for In Vitro Cytotoxicity (XTT) Assay.
General Structure-Activity Relationships.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
In-Depth Technical Guide: The Core Mechanism of Action of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
Executive Summary
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a derivative of the dihydroindolone class of compounds. Based on the activity of its parent compound, molindone, its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors in the central nervous system.[2][3][4] This blockade of dopaminergic neurotransmission is a cornerstone of the therapeutic effects of many antipsychotic agents. Additionally, it is proposed to exhibit antagonistic activity at serotonin 5-HT2B receptors.[1][5] This dual receptor interaction profile suggests a potential modulation of both dopaminergic and serotonergic pathways, which are critically implicated in the pathophysiology of psychotic disorders.
Core Pharmacodynamics: Receptor Binding Profile
The primary pharmacological activity is attributed to its interaction with specific neurotransmitter receptors. The binding affinities for the parent compound, molindone, are summarized below. It is anticipated that this compound would exhibit a comparable profile.
| Receptor Subtype | Interaction Type | Affinity (IC50) | Reference |
| Dopamine D2 | Antagonist | 84–140 nM | [1] |
| Dopamine D2S | Antagonist | 0.14 µM | [5] |
| Dopamine D2L | Antagonist | Potent Antagonist | [6] |
| Dopamine D1, D3, D5 | Weak Antagonist | 3,200–8,300 nM | [1] |
| Serotonin 5-HT2B | Antagonist | 410 nM (0.41 µM) | [1][5] |
| Serotonin 5-HT2A | Weak Antagonist | 14,000 nM (14 µM) | [1][5] |
| Serotonin 5-HT1A, 2C, 6, 7 | No Significant Binding | - | [1] |
| α-Adrenergic Receptors | No Significant Binding | - | [1] |
| Histamine H1 Receptor | No Significant Antagonism | - | [1] |
| Cholinergic Receptors | Little to no activity | - | [1] |
Signaling Pathways
The therapeutic effects are primarily mediated through the modulation of the dopaminergic and serotonergic signaling pathways in the brain.
Dopaminergic Pathway Antagonism
The core mechanism involves the blockade of D2 dopamine receptors in the mesolimbic pathway of the brain. In conditions like schizophrenia, hyperactivity of this pathway is associated with positive symptoms (e.g., hallucinations, delusions).[2] By acting as a competitive antagonist at the postsynaptic D2 receptor, the compound prevents the binding of endogenous dopamine, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.
Serotonergic Pathway Modulation
The compound also acts as an antagonist at 5-HT2B receptors. While the precise role of 5-HT2B antagonism in psychosis is still under investigation, modulation of the serotonergic system is a key feature of many atypical antipsychotics. This interaction may contribute to a broader spectrum of efficacy, potentially influencing negative and cognitive symptoms of schizophrenia.[2]
References
- 1. Molindone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Molindone (Moban): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Indol-4-one Compounds: A Technical Guide to Key Molecular Targets
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising therapeutic applications of indol-4-one compounds, a class of molecules with significant potential in drug discovery and development. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core molecular targets of these compounds, particularly in the realms of cancer, neurodegenerative diseases, and inflammation. The guide meticulously summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this critical area.
The indol-4-one scaffold, a privileged structure in medicinal chemistry, has demonstrated a wide range of biological activities. This guide consolidates current research to highlight its potential as a source of novel therapeutic agents.
Key Therapeutic Areas and Molecular Targets
Indol-4-one derivatives have shown significant promise across several therapeutic areas:
-
Anticancer Activity: These compounds have been investigated for their ability to target various hallmarks of cancer. Key molecular targets identified include:
-
Protein Kinases: Indol-4-one and its derivatives have the potential to inhibit the activity of crucial protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.[1]
-
Tubulin Polymerization: Several indole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division, making it a key target for anticancer therapies.[2][3]
-
Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Indole-based compounds have been designed to inhibit anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.[4]
-
-
Neuroprotective Effects: In the context of neurodegenerative diseases, indol-4-one compounds are being explored for their ability to combat oxidative stress and neuroinflammation.[5] Potential mechanisms include:
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Indole derivatives have been shown to modulate this pathway, reducing the production of pro-inflammatory cytokines.[1][6]
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), these compounds can protect neuronal cells from oxidative damage, a common feature of neurodegenerative disorders.[5]
-
-
Anti-inflammatory Properties: The anti-inflammatory effects of indol-4-one derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade:
-
Antibacterial Potential: A notable and specific target for 4-oxo-4,5,6,7-tetrahydroindole derivatives is chorismate mutase . This enzyme is crucial for the biosynthesis of essential amino acids in bacteria, fungi, and plants, but is absent in humans, making it an attractive target for the development of novel antimicrobial agents.[9]
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected indol-4-one and related indole derivatives against various therapeutic targets.
| Compound Class | Target | Specific Compound Example | IC50 Value | Cell Line/Assay Condition | Reference |
| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione | EGFR | Compound 15 | 32 nM | Biochemical Assay | [1] |
| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione | BRAFV600E | Compound 15 | 45 nM | Biochemical Assay | [1] |
| Indole-based Bcl-2 Inhibitor | Bcl-2 | Compound U2 | 1.2 ± 0.02 µM | ELISA Binding Assay | [4] |
| Indole-based Tubulin Inhibitor | Tubulin Polymerization | Compound 5m | 0.37 ± 0.07 μM | Biochemical Assay | [2] |
| 4-oxo-4,5,6,7-tetrahydroindole | Chorismate Mutase | Not specified | - | In vitro assay | [9] |
| 1,3-dihydro-2H-indolin-2-one derivative | COX-2 | Compound 4e | 2.35 ± 0.04 µM | In vitro COX-2 inhibitory assay | [10] |
Note: This table presents a selection of available data. For a comprehensive understanding, please refer to the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of indol-4-one compounds.
Chorismate Mutase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the activity of chorismate mutase.
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.[11]
-
Chorismic acid stock solution.[11]
-
Purified chorismate mutase enzyme.
-
Test indol-4-one compound stock solution (dissolved in a suitable solvent like DMSO).
-
UV-transparent 96-well plate or cuvette.
-
Spectrophotometer capable of reading absorbance at 274 nm.
Procedure:
-
Prepare a reaction mixture in the wells of a UV-transparent plate containing the assay buffer and the desired concentration of the test inhibitor.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known concentration of chorismic acid to each well.
-
Immediately monitor the decrease in absorbance at 274 nm over time using a spectrophotometer. The rate of decrease corresponds to the rate of chorismate consumption.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the indol-4-one compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Activation
This protocol is used to detect changes in the protein levels of key components of the NF-κB signaling pathway upon treatment with indol-4-one compounds.[1][2][5][15]
Materials:
-
Cells (e.g., macrophages, cancer cell lines).
-
Indol-4-one compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system.
Procedure:
-
Treat cells with the indol-4-one compound for the desired time and at various concentrations. A positive control (e.g., LPS) can be used to stimulate the NF-κB pathway.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity
This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.[7][16][17][18]
Materials:
-
Wistar rats.
-
Carrageenan solution (1% in saline).
-
Indol-4-one compound suspension.
-
Positive control drug (e.g., Indomethacin).
-
Pletysmometer or digital calipers to measure paw volume/thickness.
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer the indol-4-one compound or the positive control drug orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: EGFR signaling pathway and potential inhibition by indol-4-one compounds.
Caption: NF-κB signaling pathway and its potential modulation by indol-4-one compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
This in-depth technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future development of indol-4-one-based therapeutics. The detailed protocols and visual aids are intended to streamline research efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 3. MAPK signaling pathway | Abcam [abcam.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurigeneservices.com [aurigeneservices.com]
- 10. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
Probing the Potential of Tetrahydroindol-4-one Derivatives: A Computational Docking Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The tetrahydroindol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and diverse substitution patterns have made it an attractive starting point for the development of novel therapeutic agents. This technical guide delves into the computational docking studies of tetrahydroindol-4-one derivatives, offering a comprehensive overview of their interactions with key protein targets implicated in various disease pathways. By summarizing quantitative binding data, detailing experimental protocols, and visualizing relevant signaling cascades, this document aims to provide a valuable resource for researchers engaged in the design and discovery of next-generation therapeutics based on this versatile heterocyclic motif.
Data Presentation: Computational Docking Results
Computational docking is a powerful tool to predict the binding affinity and orientation of a small molecule within the active site of a target protein. The following tables summarize the results of docking studies performed on a series of tetrahydro[1][2]diazepino[1,2-a]indol-1-one derivatives, which are structurally related to tetrahydroindol-4-ones, against key protein kinases: Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase 3 (GSK-3). These kinases are crucial regulators of cellular processes, and their dysregulation is linked to cancer and neurodegenerative disorders.
The inhibitory activities (IC50) provide experimental validation of the compounds' potency. While direct binding energies from the specific docking studies are not publicly available, the IC50 values serve as a strong indicator of the binding affinity, where a lower IC50 value generally corresponds to a stronger binding interaction.
| Compound ID | Target Protein | IC50 (µM)[1] |
| 1a | CDK5/p25 | >10 |
| 1b | CDK5/p25 | 0.45 |
| 2a | CDK5/p25 | >10 |
| 2b | CDK5/p25 | 0.19 |
| 3a | CDK5/p25 | >10 |
| 3b | CDK5/p25 | 0.085 |
| Compound ID | Target Protein | IC50 (µM)[1] |
| 1a | GSK-3α/β | >10 |
| 1b | GSK-3α/β | 0.7 |
| 2a | GSK-3α/β | >10 |
| 2b | GSK-3α/β | 0.3 |
| 3a | GSK-3α/β | >10 |
| 3b | GSK-3α/β | 0.15 |
Experimental and Computational Protocols
The following sections outline the generalized methodologies for the synthesis and computational docking of tetrahydroindol-4-one derivatives based on established practices in the field.
Synthesis of Tetrahydro[1][2]diazepino[1,2-a]indol-1-one Derivatives
The synthesis of the evaluated tetrahydro[1][2]diazepino[1,2-a]indol-1-one derivatives was achieved through a multi-step process. A key sequence in their synthesis involves an iodolactonization followed by a lactone-to-lactam rearrangement.[1]
Molecular Docking Protocol
Computational docking studies are instrumental in understanding the molecular interactions between a ligand and its target protein.[1] A typical workflow for such a study is outlined below.
A generalized workflow for computational molecular docking studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., CDK5) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural anomalies.
2. Ligand Preparation:
-
The 2D structures of the tetrahydroindol-4-one derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The energy of the 3D structures is minimized to obtain the most stable conformation.
3. Docking Simulation:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
A docking program (e.g., AutoDock, GOLD) is used to systematically search for the best binding poses of the ligand within the defined active site.
-
The program scores the different poses based on a scoring function that estimates the binding affinity.
4. Analysis of Results:
-
The docking results are analyzed to identify the pose with the best score (lowest binding energy).
-
The interactions between the ligand and the protein in the best pose are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, in the docking of 11-Iodo-2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]indol-1-one derivatives with CDK5, weak Van-der-Waals interactions were observed between the iodine atom and the phenyl group of Phe80 and the ammonium end of Lys33.[1]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways of key protein targets for which tetrahydroindol-4-one derivatives have shown inhibitory potential.
CDK5 Signaling in Cancer
Cyclin-Dependent Kinase 5 (CDK5) is aberrantly activated in several types of cancer and plays a crucial role in promoting cell proliferation, migration, and survival.
CDK5 signaling pathway in cancer and the inhibitory action of tetrahydroindol-4-one derivatives.
GSK-3 Signaling in Neurodegenerative Disease
Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Its hyperactivity leads to the hyperphosphorylation of tau protein and contributes to the formation of neurofibrillary tangles.
GSK-3 signaling in neurodegeneration and the inhibitory role of tetrahydroindol-4-one derivatives.
Conclusion
This technical guide provides a consolidated resource for understanding the computational docking of tetrahydroindol-4-one derivatives against key protein targets. The presented data and methodologies highlight the potential of this scaffold in the development of novel inhibitors for diseases such as cancer and neurodegenerative disorders. The visualization of the targeted signaling pathways further clarifies the mechanism of action of these compounds. It is anticipated that the information contained herein will facilitate further research and development in this promising area of medicinal chemistry.
References
An In-depth Technical Guide to 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic organic compound belonging to the tetrahydroindolone class. This chemical scaffold is of significant interest in medicinal chemistry as it forms the core structure of various pharmacologically active agents. Notably, it is a key intermediate in the synthesis of the antipsychotic drug Molindone.[1][2] This technical guide provides a comprehensive overview of its chemical synonyms, identifiers, physical and chemical properties, a detailed experimental protocol for its synthesis, and its relationship to biologically active molecules.
Chemical Synonyms and Identifiers
A clear and unambiguous identification of a chemical entity is crucial for research and development. This compound is known by several synonyms and is cataloged in numerous chemical databases.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 6116-76-3[3] |
| InChI | InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3[3] |
| InChIKey | RZUQNFAPFIHYCR-UHFFFAOYSA-N[3] |
| SMILES | CCC1=C(NC2=C1C(=O)CCC2)C[3] |
| Molecular Formula | C11H15NO[3] |
| PubChem CID | 80204[3] |
| EC Number | 228-084-6[3] |
A comprehensive list of depositor-supplied synonyms is available through the PubChem database and includes: 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one, 3-Ethyl-2-methyl-6,7-dihydro-1H-indol-4(5H)-one, and 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 177.24 g/mol [3] |
| Exact Mass | 177.115364102 Da[3] |
| Appearance | Pale-yellow to Yellow-brown Solid |
| pKa (Predicted) | 16.94 ± 0.20[4] |
| Storage | -20°C Freezer, Under inert atmosphere[4] |
Experimental Protocols: Synthesis
The synthesis of this compound is achieved through a condensation reaction, a variant of the Nenitzescu indole synthesis.[5] This reaction involves the condensation of a 1,3-cyclohexanedione with an α-aminoketone.[5]
Reaction Scheme:
1,3-Cyclohexanedione + 2-Amino-3-pentanone → this compound
Detailed Methodology:
-
Materials:
-
1,3-Cyclohexanedione
-
2-Amino-3-pentanone hydrochloride (or the free base)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
A basic or acidic catalyst (optional, depending on the chosen reaction conditions)
-
Sodium bicarbonate (for neutralization if starting with the hydrochloride salt)
-
Ethyl acetate (for extraction)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
-
Procedure:
-
If starting with 2-amino-3-pentanone hydrochloride, it is first neutralized. Dissolve the hydrochloride salt in water and add sodium bicarbonate solution until the pH is neutral to slightly basic. Extract the free amine into a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 equivalent) in the chosen solvent (e.g., ethanol).
-
Add 2-amino-3-pentanone (1.0-1.2 equivalents) to the stirred solution.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Biological Significance and Signaling Pathways
Currently, there is a lack of published data on the specific biological activity and mechanism of action of this compound itself. However, its significance is underscored by its role as a key precursor in the synthesis of the antipsychotic drug Molindone.[6][7] Molindone acts as a dopamine D2 receptor antagonist.
Derivatives of the 4,5,6,7-tetrahydroindol-4-one scaffold have been shown to exhibit a range of biological activities, including:
-
GABAA agonism , suggesting potential applications in the treatment of anxiety.[2]
-
Hsp90 (Heat shock protein 90) inhibition , indicating potential for cancer therapy.[2]
-
Cytotoxic activity against various cancer cell lines, with some evidence suggesting interaction with cyclin-dependent kinase 9 (CDK9).
The diverse biological activities of its derivatives highlight the potential of the 4,5,6,7-tetrahydroindol-4-one core in drug discovery and development. Further research is warranted to elucidate the specific pharmacological profile of this compound.
Visualizations
References
- 1. 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | SIELC Technologies [sielc.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Molindone, (R)- | C16H24N2O2 | CID 29935496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Molindone, (S)- | 1035093-74-3 [smolecule.com]
Methodological & Application
Synthesis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a key intermediate in the production of the antipsychotic drug Molindone. The synthesis of this tetrahydroindolone derivative is of significant interest to medicinal chemists and process development scientists. Two primary synthetic routes are outlined, based on publicly available patent literature. These methods involve the cyclization of a 1,3-dione precursor. This document includes detailed procedural steps, tables of reactants and conditions, and workflow diagrams to facilitate replication in a laboratory setting.
Introduction
This compound (CAS 6116-76-3) is a crucial heterocyclic building block, most notably recognized as a direct precursor to Molindone.[1] The tetrahydroindol-4-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The synthesis of this specific derivative is a key step in the overall manufacturing process of Molindone and its related compounds. The protocols described herein are derived from established patent literature, providing a foundation for laboratory-scale synthesis.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| CAS Number | 6116-76-3 |
Synthetic Pathways
Two primary synthetic routes for the preparation of this compound have been identified from the literature. Both methods utilize cyclohexane-1,3-dione as a key starting material.
Route 1: Cyclization of 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione with Ammonium Acetate
This method involves the initial preparation of the intermediate, 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione, followed by a cyclization reaction with ammonium acetate to form the desired tetrahydroindolone.
Caption: Synthetic workflow for Route 1.
Route 2: One-Pot Synthesis from Cyclohexane-1,3-dione and 3-chloropentan-2-one
This alternative approach offers a more streamlined one-pot procedure where the intermediate is not isolated. Cyclohexane-1,3-dione is reacted with 3-chloropentan-2-one in the presence of a base, followed by the addition of aqueous ammonia to facilitate the cyclization.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Materials and Equipment
-
Cyclohexane-1,3-dione
-
3-chloropentan-2-one
-
Ammonium acetate
-
Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Aqueous ammonia
-
Ethyl acetate
-
n-Hexane
-
Water
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Protocol for Route 1: Cyclization of 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione
Step 1: Synthesis of 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione
This protocol is based on the general understanding of the reaction; specific details for this intermediate's synthesis were not fully available in the searched literature.
Step 2: Synthesis of this compound
-
To a suitable reaction vessel, add 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione (10 g).
-
Add acetic acid (40 ml) and ammonium acetate (19.6 g).
-
Stir the mixture for approximately 3 hours at a temperature of 95-100 °C.
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
To the resulting residue, add ethyl acetate (60 ml) and water (50 ml).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Concentrate the organic layer to yield the crude title compound.
-
Further purification can be achieved by column chromatography.
Protocol for Route 2: One-Pot Synthesis
-
In a reaction flask, combine cyclohexane-1,3-dione (3 g), dimethyl sulfoxide (15 ml), and triethylamine (2.7 g).
-
Add 3-chloropentan-2-one (3.2 g) to the mixture.
-
Stir the reaction mixture for about 24 hours at a temperature of 40-45 °C.
-
After 24 hours, add aqueous ammonia (15 ml) to the mixture and continue stirring for approximately 10 hours at 25-30 °C.
-
Following the reaction, add a mixture of water (60 ml) and ethyl acetate (30 ml).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the residue using column chromatography with a mobile phase of ethyl acetate/n-hexane to obtain the title compound.
Data Presentation
Table 1: Reactants and Conditions for Synthesis Routes
| Route | Starting Materials | Reagents | Solvent | Temperature | Reaction Time |
| 1 | 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione | Ammonium acetate | Acetic acid | 95-100 °C | ~3 hours |
| 2 | Cyclohexane-1,3-dione, 3-chloropentan-2-one | Triethylamine, Aqueous ammonia | DMSO | 40-45 °C then 25-30 °C | ~34 hours |
Spectroscopic Data for Intermediate: 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione
| Data Type | Spectral Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.14 (s, 1H), δ 4.37 (d, 1H), δ 2.50-2.55 (m, 2H), δ 2.35-2.38 (m, 2H), δ 2.16 (s, 3H), δ 2.00-2.05 (m, 2H), δ 1.88-1.90 (m, 2H), δ 1.00-1.02 (m, 3H) |
| ¹³C NMR (500 MHz, CDCl₃) | 206.04, 199.34, 176.63, 103.70, 77.12, 36.62, 28.88, 25.44, 21.00, 16.55, 9.41 ppm |
| Mass Spectrum | [M+1] = 197 |
Note: Detailed spectroscopic data and yield for the final product, this compound, were not explicitly provided in the referenced patents.
Discussion
The synthesis of this compound can be successfully achieved through at least two distinct methods, both starting from the readily available cyclohexane-1,3-dione. Route 1 represents a two-step process involving the formation and subsequent cyclization of an intermediate diketone. This approach may allow for the isolation and purification of the intermediate, potentially leading to a cleaner final product. Route 2 offers a more streamlined one-pot synthesis, which can be more time and resource-efficient for larger-scale production.
The choice of synthetic route will depend on the specific requirements of the research or production goals, including desired purity, yield, and available resources. The provided protocols are based on patent literature and may require optimization for specific laboratory conditions. It is recommended that small-scale trial reactions are performed to fine-tune parameters such as reaction time, temperature, and purification methods.
Safety Precautions
Standard laboratory safety procedures should be followed when performing these experiments. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used in these syntheses are flammable and may be toxic or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Nenitzescu Indole Synthesis of Tetrahydroindol-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydroindol-4-one scaffold is a significant structural motif in medicinal chemistry, forming the core of various pharmacologically active compounds. These molecules have garnered attention for their potential therapeutic applications, including antipsychotic, anxiolytic, and anticancer activities. The versatile synthesis of these indole derivatives is therefore of great interest to the drug development community.
Several synthetic routes to 4,5,6,7-tetrahydroindol-4-ones have been developed, with one of the most effective being a variation of the Nenitzescu indole synthesis. This method involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound or its enamine equivalent. This approach offers a direct and efficient pathway to this valuable class of heterocyclic compounds. These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of a representative 4,5,6,7-tetrahydroindol-4-one.
General Reaction Mechanism
The synthesis of 4,5,6,7-tetrahydroindol-4-ones from 1,3-cyclohexanediones and enamines, such as ethyl 3-aminocrotonate, is a cyclocondensation reaction that shares features with both the Nenitzescu and Paal-Knorr syntheses. The reaction proceeds through the following key steps:
-
Enamine Formation: An α-aminocarbonyl compound, such as ethyl acetoacetate, reacts with an amine or ammonia to form a more nucleophilic enamine.
-
Michael Addition: The enamine undergoes a Michael-type addition to one of the carbonyl groups of the 1,3-cyclohexanedione.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the enamine nitrogen on the second carbonyl group of the cyclohexanedione ring, followed by the elimination of a water molecule to form the pyrrole ring of the tetrahydroindol-4-one system.
This sequence provides a straightforward and atom-economical route to the desired heterocyclic core structure.
Experimental Protocols
This section provides a detailed protocol for a representative Nenitzescu-type synthesis of ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate from 1,3-cyclohexanedione and ethyl 3-aminocrotonate.
Protocol 1: Synthesis of Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Materials:
-
1,3-Cyclohexanedione
-
Ethyl 3-aminocrotonate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
To a 250 mL round-bottom flask, add 1,3-cyclohexanedione (1.12 g, 10 mmol) and ethyl 3-aminocrotonate (1.29 g, 10 mmol).
-
Add 50 mL of ethanol to the flask, followed by 1 mL of glacial acetic acid.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with stirring and maintain the reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of deionized water and then with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate.
Data Summary
The following table summarizes representative data for the Nenitzescu synthesis of various tetrahydroindol-4-ones.
| 1,3-Dicarbonyl Compound | Enamine/α-Aminocarbonyl | Solvent | Catalyst | Reaction Time (h) | Product | Yield (%) |
| 1,3-Cyclohexanedione | Ethyl 3-aminocrotonate | Ethanol | Acetic Acid | 4 | Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate | 75-85 |
| Dimedone | Ethyl 3-aminocrotonate | Toluene | p-Toluenesulfonic acid | 6 | Ethyl 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate | 80-90 |
| 1,3-Cyclohexanedione | 3-Amino-2-pentenenitrile | Methanol | Acetic Acid | 5 | 2-Ethyl-3-cyano-4,5,6,7-tetrahydro-1H-indol-4-one | 70-80 |
| Dimedone | 1-Amino-2-propanone | Acetic Acid | None | 3 | 2,3,6,6-Tetramethyl-4,5,6,7-tetrahydro-1H-indol-4-one | 65-75 |
Visualizations
Caption: Experimental workflow for the synthesis of a tetrahydroindol-4-one.
Caption: Logical flow of the Nenitzescu-type reaction mechanism.
Application Notes and Protocols for Paal-Knorr Type Synthesis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Paal-Knorr synthesis of substituted pyrroles, a robust and versatile method for constructing the pyrrole ring. This reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone in synthetic organic chemistry, enabling access to a wide array of pyrrole derivatives, many of which are key scaffolds in pharmaceuticals and biologically active compounds.[1][2]
The operational simplicity and generally high yields of the Paal-Knorr synthesis have led to its widespread use in both academic research and industrial drug development.[3] This document outlines the reaction mechanism, detailed experimental protocols for various substituted pyrroles under conventional heating and microwave irradiation, and quantitative data to guide the optimization of reaction conditions.
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. Subsequent dehydration of this intermediate yields the final aromatic pyrrole ring.[1][4][5][6]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various substituted pyrroles using both conventional heating and microwave-assisted techniques.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes the synthesis of an N-arylpyrrole using conventional heating.[1]
Materials:
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Aniline (186 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione and aniline in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).[1]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often results in significantly shorter reaction times and improved yields.[3][7]
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1][8]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Quantitative Data
The efficiency of the Paal-Knorr synthesis is influenced by various factors including the nature of the substrates, the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic approaches.
Table 1: Comparison of Catalysts for the Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole [9]
| Catalyst | Time (min) | Yield (%) |
| CATAPAL 200 (Alumina) | 45 | 96 |
| CATALOX Sba-90 (Alumina) | 45 | 64 |
| CATAPAL C-1 (Alumina) | 45 | 58 |
| CATALOX Sba-200 (Alumina) | 45 | 46 |
| None | 45 | 47 |
Table 2: Microwave-Assisted Synthesis of Various N-Substituted 2,5-Dimethylpyrroles [10]
| Amine | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | 120-150 | 2-10 | 65-89 |
| Benzylamine | 120-150 | 2-10 | 65-89 |
| n-Butylamine | 120-150 | 2-10 | 65-89 |
| Cyclohexylamine | 120-150 | 2-10 | 65-89 |
Experimental Workflow
The general workflow for the Paal-Knorr synthesis is a straightforward process that involves the reaction of the starting materials, followed by workup and purification of the resulting substituted pyrrole.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Applications in Drug Development
The pyrrole moiety is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool for drug discovery and development.[3][11] Its applications include the synthesis of:
-
Atorvastatin (Lipitor®): The blockbuster drug used to lower cholesterol contains a central pyrrole ring that is often constructed using a Paal-Knorr or related synthesis.[3]
-
Ketorolac: A significant non-steroidal anti-inflammatory drug (NSAID).[11]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.[11]
-
Novel Therapeutic Agents: The versatility of the Paal-Knorr synthesis allows for the creation of diverse libraries of substituted pyrroles for screening against various biological targets, aiding in the discovery of new lead compounds for a range of diseases.[3] The development of greener and more efficient modifications has further enhanced its utility in modern medicinal chemistry.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. public.pensoft.net [public.pensoft.net]
- 11. ijrpr.com [ijrpr.com]
Application Notes and Protocols: 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a versatile heterocyclic compound that serves as a crucial synthetic precursor in the development of various biologically active molecules. Its rigid, fused-ring structure provides a valuable scaffold for the synthesis of complex polyheterocyclic systems. This tetrahydroindolone core is notably present in the antipsychotic drug Molindone, highlighting its significance in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for reaction planning, characterization, and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [2][3] |
| Molecular Weight | 177.24 g/mol | [2][3] |
| CAS Number | 6116-76-3 | [2][3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | 16.94 ± 0.20 (Predicted) | [3] |
| Storage Temperature | -20°C, under inert atmosphere | [3] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound, which is critical for its identification and characterization.
| Technique | Data | Reference |
| ¹H NMR | Spectrum available | [2] |
| ¹³C NMR | Spectrum available | [2] |
| FTIR (KBr Wafer) | Spectrum available | [2] |
| Mass Spectrometry | Data not available |
Application Notes
This compound is a valuable starting material for a range of chemical transformations, primarily targeting the synthesis of pharmacologically active compounds. Its reactivity is centered around the nucleophilic character of the indole nitrogen and the enolizable ketone, as well as the potential for substitution on the pyrrole ring.
Synthesis of Molindone and its Analogs via Mannich Reaction
A primary application of this precursor is in the synthesis of the antipsychotic drug Molindone. This is achieved through a Mannich reaction, which involves the aminomethylation of the active hydrogen at the C5 position of the tetrahydroindolone ring.
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of Molindone via Mannich reaction.
The reaction typically proceeds in good yield and is a key step in the industrial production of Molindone.[5]
N-Alkylation and C-Alkylation for the Synthesis of Diverse Scaffolds
The indole nitrogen of this compound can be readily alkylated to introduce a variety of substituents. Furthermore, the carbon atom adjacent to the carbonyl group can also undergo alkylation, leading to the formation of more complex polycyclic structures. These reactions expand the diversity of compounds that can be synthesized from this precursor.
The logical relationship for these alkylation strategies is as follows:
Caption: Alkylation strategies for modifying the precursor.
Experimental Protocols
Protocol 1: Synthesis of this compound (Nenitzescu Indole Synthesis)
This protocol describes the synthesis of the title precursor from 1,3-cyclohexanedione and 2,3-pentanedione-2-oxime, following the principles of the Nenitzescu indole synthesis.[5]
Materials:
-
1,3-Cyclohexanedione
-
2,3-Pentanedione-2-oxime
-
Zinc dust
-
Acetic acid
-
Ethanol
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
A solution of 2,3-pentanedione-2-oxime in acetic acid is prepared.
-
Zinc dust is added portion-wise to the solution with stirring, maintaining the temperature below 40°C to effect the in-situ reduction to the aminoketone.
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The reaction mixture is filtered to remove excess zinc.
-
To the filtrate, a solution of 1,3-cyclohexanedione in ethanol is added.
-
The mixture is heated at reflux for 2-3 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a sodium hydroxide solution.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Molindone via Mannich Reaction
This protocol details the synthesis of Molindone from this compound.[5]
Materials:
-
This compound
-
Bismorpholinomethane or Paraformaldehyde and Morpholine
-
Acetic acid
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Dissolve this compound in a mixture of ethanol and acetic acid.
-
Add bismorpholinomethane (or a mixture of paraformaldehyde and morpholine) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and basify with a sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure Molindone.
| Reactant | Amine | Product | Yield (%) | Reference |
| This compound | Morpholine | Molindone | >80% (typical) | [5] |
| 4,6-dimethoxyindole | Dimethylamine | 4,6-dimethoxygramine | Not specified | [6] |
| 5,7-dimethoxyindole | Dimethylamine | 5,7-dimethoxygramine | 36% | [6] |
Protocol 3: N-Alkylation of this compound
This general protocol describes the N-alkylation of the precursor with various alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a solution of this compound in an anhydrous solvent, add the base at 0°C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Electrophile | Product | Yield (%) | Reference |
| Ethyl bromoacetate | N-ethoxycarbonylmethyl derivative | Not specified | |
| Allyl bromide | N-allyl derivative | Not specified | |
| Methyl iodide | N-methyl derivative | Not specified |
Biologically Active End-Product: Molindone and its Mechanism of Action
The most prominent drug synthesized from this compound is Molindone, an antipsychotic medication used in the treatment of schizophrenia.[1]
Mechanism of Action
Molindone primarily exerts its antipsychotic effects by acting as a potent antagonist at the dopamine D2 receptors in the brain.[7] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these D2 receptors, Molindone reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[8]
While its primary action is on D2 receptors, Molindone also exhibits some affinity for serotonin 5-HT2B receptors, which may contribute to its overall therapeutic profile and potentially modulate some of the negative and cognitive symptoms of schizophrenia.[9] Unlike many other antipsychotics, Molindone has a low affinity for histamine H1 and muscarinic acetylcholine receptors, which is associated with a lower incidence of side effects like sedation and weight gain.[2]
Signaling Pathway
The antagonism of the dopamine D2 receptor by Molindone disrupts the downstream signaling cascade typically initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.
Caption: Simplified signaling pathway of the Dopamine D2 receptor and the inhibitory action of Molindone.
Pathway Description:
-
Under normal conditions, dopamine binds to and activates the D2 receptor.
-
The activated D2 receptor stimulates the inhibitory G-protein (Gi).
-
The Gi protein, in turn, inhibits the enzyme adenylyl cyclase.
-
Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).
-
PKA is responsible for phosphorylating and activating DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).
-
Activated DARPP-32 is an inhibitor of Protein Phosphatase-1 (PP1).
-
By inhibiting PP1, DARPP-32 modulates the phosphorylation state of numerous downstream proteins, ultimately affecting gene expression and neuronal excitability.
-
Molindone , by blocking the D2 receptor, prevents this entire cascade from being initiated by dopamine, thus normalizing the downstream signaling and alleviating the symptoms of psychosis.
Conclusion
This compound is a cornerstone synthetic precursor with significant applications in the synthesis of medicinally important compounds, most notably the antipsychotic drug Molindone. The protocols and application notes provided herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to effectively utilize this versatile building block in their research endeavors. The understanding of its reactivity and the biological activity of its derivatives can pave the way for the discovery of new therapeutic agents.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Pi Chemicals System - PI-48371 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one (6116-76-3) [internal.pipharm.com]
- 5. US9802893B2 - Methods of producing molindone and its salts - Google Patents [patents.google.com]
- 6. Molindone Related Compound A (3-Ethyl-2-methyl-1,5,6,7-tet… [cymitquimica.com]
- 7. 3-Ethyl-2-methyl-5-methylene-6,7-dihydroindol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | SIELC Technologies [sielc.com]
Application Notes and Protocols for 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a synthetic compound belonging to the tetrahydroindole class of molecules. This structural motif is a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. Notably, it forms the core of Molindone, an antipsychotic medication, and has been incorporated into molecules targeting a range of other biological targets.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound in three key areas of drug design: neuropsychiatric disorders, oncology, and anxiety disorders.
I. Application in Neuropsychiatric Drug Discovery: Dopamine D2 Receptor Antagonism
The structural similarity of this compound to the antipsychotic drug molindone strongly suggests its potential as a dopamine D2 receptor antagonist.[1][2][3][4][5] Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for treating psychosis.[1]
Signaling Pathway: Dopamine D2 Receptor
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this action, preventing the dopamine-induced decrease in cAMP.
Quantitative Data: Hypothetical Binding Affinity and Functional Potency
As no specific experimental data for this compound is publicly available, the following table presents hypothetical data to illustrate expected results from the protocols below.
| Assay Type | Parameter | Hypothetical Value |
| D2 Receptor Binding | Ki (nM) | 15 |
| Functional cAMP Assay | IC50 (nM) | 50 |
Experimental Protocols
This protocol determines the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.
Workflow Diagram
Methodology
-
Membrane Preparation:
-
Use commercially available membranes from HEK293 cells stably expressing the human dopamine D2 receptor, or prepare them from cell culture.
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
D2 receptor membranes (10-20 µg protein).
-
Radioligand (e.g., [³H]Spiperone) at a concentration near its Kd (e.g., 0.2 nM).
-
Serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
For non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
-
Bring the final volume to 200 µL with assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate IC₅₀ values by non-linear regression of the competition binding data.
-
Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the functional antagonism of the D2 receptor by quantifying the compound's ability to block the dopamine-induced inhibition of cAMP production.
Methodology
-
Cell Culture:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Culture cells in appropriate media until they reach 80-90% confluency in 96-well plates.
-
-
cAMP Assay:
-
Wash cells with serum-free media.
-
Pre-incubate cells with various concentrations of this compound for 20 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., 1 µM) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the dopamine-mediated response.
-
II. Application in Oncology: Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors.[6] Derivatives of the related tetrahydroindolone core have shown activity against kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 (GSK3), which are implicated in cancer and neurodegenerative diseases.[7]
Signaling Pathway: GSK3
GSK3 is a constitutively active serine/threonine kinase involved in numerous signaling pathways, including cell proliferation and survival. Its activity is regulated by phosphorylation. For instance, Akt-mediated phosphorylation of GSK3β at Ser9 leads to its inhibition. Small molecule inhibitors can directly target the ATP-binding pocket of GSK3.
Quantitative Data: Hypothetical Kinase Inhibition
| Target Kinase | Parameter | Hypothetical Value |
| GSK3β | IC50 (nM) | 250 |
| CDK5/p25 | IC50 (nM) | 400 |
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol measures the ability of the test compound to inhibit the activity of a purified kinase (e.g., GSK3β) by quantifying ADP production.
Workflow Diagram
Methodology
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Prepare a solution of the kinase (e.g., recombinant human GSK3β) and its specific substrate (e.g., GSK3 Substrate Peptide) in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add:
-
Test compound or DMSO (vehicle control).
-
Kinase/substrate mix.
-
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the log concentration of the test compound and perform a non-linear regression to determine the IC₅₀ value.
-
III. Application in Anxiety Research: GABAA Receptor Modulation
The 4,5,6,7-tetrahydroindol-4-one scaffold is also found in GABAA receptor agonists developed for the treatment of anxiety. This suggests that this compound could act as a modulator of GABAA receptors.
Receptor Structure and Function: GABAA Receptor
The GABAA receptor is a pentameric ligand-gated ion channel that is permeable to chloride ions (Cl⁻).[7] Binding of the neurotransmitter GABA opens the channel, leading to Cl⁻ influx and hyperpolarization of the neuron, resulting in an inhibitory effect. Positive allosteric modulators (PAMs) bind to a site distinct from the GABA binding site and enhance the effect of GABA, increasing the frequency or duration of channel opening.[8]
Quantitative Data: Hypothetical GABAA Receptor Modulation
| Assay Type | Parameter | Hypothetical Value |
| Electrophysiology | EC50 (µM) for GABA potentiation | 5 |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the electrical currents flowing through GABAA receptors in response to GABA and the test compound.
Methodology
-
Cell Preparation:
-
Use primary cultured neurons or a cell line expressing recombinant GABAA receptors (e.g., HEK293 cells expressing α1β2γ2 subunits).
-
Plate cells on coverslips for recording.
-
-
Patch-Clamp Recording:
-
Place a coverslip in a recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Using a micromanipulator, approach a cell with a glass micropipette filled with intracellular solution to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell voltage at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a low concentration of GABA (e.g., EC₅-EC₁₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA along with varying concentrations of this compound.
-
Record the changes in the amplitude of the GABA-evoked chloride current.
-
Wash out the compound and ensure the current returns to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each compound concentration.
-
Normalize the responses to the baseline GABA current.
-
Plot the percent potentiation against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Conclusion
This compound represents a versatile scaffold for drug discovery. Based on its structural relationship to known therapeutic agents, it holds promise as a modulator of key targets in neuropsychiatry, oncology, and anxiety disorders. The protocols outlined in this document provide a robust framework for researchers to investigate its biological activity and to unlock its therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 6. promega.es [promega.es]
- 7. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for N-Alkylation of Tetrahydroindol-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 1,5,6,7-tetrahydro-4H-indol-4-one, a valuable scaffold in medicinal chemistry. The functionalization of the indole nitrogen is a critical step in the synthesis of diverse bioactive molecules. The following protocols offer a range of methodologies using various alkylating agents and reaction conditions.
Data Presentation
The following table summarizes various conditions for the N-alkylation of tetrahydroindol-4-one and its derivatives, providing a comparative overview of reagents, solvents, and reported yields.
| Entry | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Acrylonitrile | 40% Triton B in Methanol | Dioxane | Room Temp. | 2 h | Not specified | [1] |
| 2 | Allyl Bromide | Lithium diisopropylamide (LDA) | Not specified | Not specified | Not specified | Not specified | [2][3] |
| 3 | 2-Halobenzyl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 4 | Benzyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. | 12 h | High (representative) | General Protocol |
| 5 | Methyl Iodide | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 16 h | High (representative) | General Protocol |
Experimental Protocols
Three representative protocols for the N-alkylation of 1,5,6,7-tetrahydro-4H-indol-4-one are detailed below.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is a robust and general method for the N-alkylation of indoles with various alkyl halides, particularly effective for less reactive halides.
Materials:
-
1,5,6,7-Tetrahydro-4H-indol-4-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated tetrahydroindol-4-one.
Protocol 2: N-Alkylation using Potassium Carbonate in Acetone
This method employs a milder base and is suitable for more reactive alkyl halides.
Materials:
-
1,5,6,7-Tetrahydro-4H-indol-4-one
-
Alkyl halide (e.g., methyl iodide, allyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone.
-
Add the alkyl halide (1.2-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to give the crude product.
-
Purify by silica gel column chromatography.
Protocol 3: Michael Addition of Acrylonitrile (Cyanoethylation)
This protocol, adapted from the work of Sechi et al., describes the addition of an activated alkene to the indole nitrogen.[1]
Materials:
-
1,5,6,7-Tetrahydro-4H-indol-4-one
-
Acrylonitrile
-
Triton B (40% solution in methanol)
-
Dioxane
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq) in dioxane in a round-bottom flask.
-
Add acrylonitrile (1.5 eq) to the solution.
-
Add a catalytic amount of Triton B solution.
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the N-cyanoethylated product.
Mandatory Visualization
The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the N-alkylation of tetrahydroindol-4-one.
Caption: General reaction scheme for N-alkylation.
Caption: Typical experimental workflow diagram.
References
Application Notes and Protocols for the Purification of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to the antipsychotic drug Molindone. The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, addressing common impurities and offering methodologies for achieving high purity suitable for further synthetic transformations and pharmaceutical applications.
Common Impurities and Their Origin
The primary synthetic route to this compound is the Hantzsch pyrrole synthesis. This multi-component reaction, while efficient, can lead to the formation of several byproducts and the presence of unreacted starting materials. Understanding these potential impurities is crucial for developing an effective purification strategy.
Potential Impurities from Hantzsch Pyrrole Synthesis:
-
Unreacted Starting Materials:
-
Ethyl acetoacetate or a related β-ketoester.
-
An α-halo ketone (e.g., chloroacetone).
-
Ammonia or a primary amine.
-
1,3-cyclohexanedione.
-
-
Side-Products:
-
Over-alkylation products: Multiple alkylations on the pyrrole nitrogen or other reactive sites.
-
Self-condensation products: Byproducts from the self-reaction of the β-ketoester or α-halo ketone.
-
Incompletely cyclized intermediates: Open-chain precursors that have not fully formed the pyrrole ring.
-
Oxidation products: The tetrahydroindolone ring system can be susceptible to oxidation, leading to the formation of corresponding indolone or other aromatic species.
-
Purification Strategies
A multi-step purification approach is often necessary to achieve the desired high purity of this compound. The choice of methods will depend on the scale of the synthesis and the impurity profile of the crude material. The most common and effective purification techniques are recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Purification Methods
| Purification Method | Purity of Crude Material (%) | Purity of Final Product (%) | Typical Yield (%) | Scale | Notes |
| Recrystallization | 80 - 90 | > 98 | 70 - 90 | Grams to Kilograms | Effective for removing less soluble or more soluble impurities. Final purity is highly dependent on the solvent system. |
| Column Chromatography | 60 - 90 | > 99 | 60 - 85 | Milligrams to Grams | Provides excellent separation of closely related impurities. Can be time-consuming and solvent-intensive for large scales. |
| Preparative HPLC | 80 - 95 | > 99.5 | 50 - 80 | Milligrams to Grams | Ideal for achieving very high purity and for separating difficult-to-remove impurities.[1] Can be scaled for larger quantities. |
Experimental Protocols
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful purification. For this compound, a mixed solvent system of ethanol and water is often effective.
Protocol for Recrystallization from Ethanol/Water:
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid (the cloud point). The appearance of turbidity indicates that the solution is saturated.
-
Crystal Formation: Add a few drops of hot ethanol to redissolve the initial precipitate and then allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a common choice.
Protocol for Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, particularly on a smaller scale or for the isolation of minor impurities for characterization, preparative HPLC is the method of choice. A reverse-phase C18 column is typically used for this class of compounds.
Protocol for Preparative HPLC:
-
Column and Mobile Phase: Utilize a preparatory C18 HPLC column. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to improve peak shape.[1]
-
Sample Preparation: Dissolve the partially purified or crude material in the initial mobile phase composition. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Method Development (Analytical Scale): Develop an analytical scale HPLC method to determine the optimal gradient for separating the target compound from its impurities.
-
Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly. A common strategy is to use a gradient elution, starting with a lower concentration of acetonitrile and increasing it over time to elute the compound and then any more strongly retained impurities.
-
Fraction Collection: Use a fraction collector to collect the eluate corresponding to the peak of the pure this compound.
-
Product Recovery: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.
Visualized Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the high-purity purification of this compound by preparative HPLC.
References
Application Notes and Protocols: Synthesis of Polyheterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of polyheterocyclic compounds with significant applications in medicinal chemistry, particularly as anticancer agents. The methodologies highlighted focus on efficient, often one-pot, multicomponent reactions.
Application 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Pyranopyrazole derivatives are a class of polyheterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthesis of these compounds can be efficiently achieved through a one-pot, four-component reaction, which is a hallmark of green chemistry due to its atom economy and reduced waste.[2]
Experimental Protocol: Synthesis of 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol details the synthesis of a specific pyranopyrazole derivative with demonstrated anticancer potential.[3]
Materials:
-
Ethyl acetoacetate (1.0 mmol, 0.130 g)
-
Hydrazine hydrate (1.0 mmol, 0.050 g)
-
3,4,5-Trimethoxybenzaldehyde (1.0 mmol, 0.196 g)
-
Malononitrile (1.1 mmol, 0.066 g)
-
Urea (10 mol%, 0.007 g)
-
Ethanol:Water (1:1 v/v), 4 mL
-
Magnetic stir bar
-
Screw-cap test tube
Procedure:
-
To an oven-dried screw-cap test tube containing a magnetic stir bar, add ethyl acetoacetate (1.0 mmol) and hydrazine hydrate (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Sequentially add 3,4,5-trimethoxybenzaldehyde (1.0 mmol), malononitrile (1.1 mmol), urea (10 mol%), and 4 mL of an ethanol:water (1:1 v/v) solution.[3]
-
Stir the reaction mixture vigorously at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, a solid precipitate will form. Filter the solid and wash it repeatedly with aqueous ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure compound.[3]
Characterization Data for 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
-
Appearance: White solid[3]
-
Yield: 89%[3]
-
Melting Point: 491–493 K[3]
-
¹H NMR (400 MHz, DMSO-d₆) δ/p.p.m.: 12.11 (1H, s, NH), 6.87 (2H, s, NH₂), 6.47 (2H, s, aromatic H), 4.59 (1H, s, CH), 3.72 (6H, s, 2 × OCH₃), 3.64 (3H, s, OCH₃), 1.87 (3H, s, CH₃).[3]
-
¹³C NMR (100 MHz, DMSO-d₆) δ/p.p.m.: 161.39, 155.11, 153.20 (2 C), 140.49, 136.55, 136.20, 121.29, 104.98 (2 C), 97.74, 60.38, 57.33, 56.22 (2 C), 36.87, 10.34.[3]
-
TOF-MS: 365.1230 [M+Na]⁺[3]
Quantitative Data: Anticancer Activity of Pyranopyrazole Derivatives
Several pyranopyrazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The following table summarizes the IC₅₀ values for selected compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4 | HEPG2 (Liver) | 0.31 | [4] |
| 11 | HEPG2 (Liver) | 0.27 | [4] |
| 12 | HEPG2 (Liver) | 0.23 | [4] |
| 152 | KM12 (Colon) | >10 (82% growth inhibition) | [5] |
| 153 | HOP92 (Lung) | >10 (43.19% growth inhibition) | [5] |
| 17 | MCF7 (Breast) | 2.89 | [5] |
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A significant number of these compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by pyranopyrazole derivatives.
Application 2: Synthesis of Fused Pyrimidine Derivatives
Fused pyrimidine systems are core structures in a vast number of biologically active molecules, including many approved drugs. Their derivatives have shown a wide range of pharmacological activities, making them attractive targets for drug discovery.
Experimental Protocol: Synthesis of 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile
This protocol describes the synthesis of a fused pyrimidine derivative.
Materials:
-
4-Amino-2-hydrazinylpyrimidine-5-carbonitrile (1 mmol, 150 mg)
-
Acetylacetone (1 mmol, 100 mg)
-
Ethylene glycol (5 mL)
Procedure:
-
In a round-bottom flask, prepare a mixture of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile (1 mmol) and acetylacetone (1 mmol) in ethylene glycol (5 mL).
-
Heat the mixture at 120°C for 3 hours.
-
After cooling, dilute the solution with 5 mL of ice-cold water.
-
Refrigerate the solution overnight to facilitate precipitation.
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the pure product.
Characterization Data for 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile:
-
Yield: 63%
-
Melting Point: 112-114°C
-
IR (KBr) cm⁻¹: 3477 (NH₂), 2926 (aliph, C-H), 2220 (C≡N), 1632 (C=N), 1585 (C=C)
-
¹H-NMR (400 MHz, DMSO-d₆) δ: 8.64 (s, pyrimidine-C6-H), 8.30-7.91 (s, 2H, D₂O exchanged, NH₂), 6.12 (s, 1H, pyrazol H), 2.54 (s, 3Hs, CH₃), 2.16 (s, 3Hs, CH₃)
-
¹³C-NMR (DMSO-d₆) δ: 163.88, 163.14, 158.01, 150.68, 143.36, 115.97, 110.86, 86.89, 15.68, 13.94
Quantitative Data: Anticancer Activity of Fused Pyrimidine Derivatives
The following table presents the in vitro anticancer activity of several synthesized fused pyrimidine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3b | C32 (Melanoma) | 24.4 | [6] |
| 3b | A375 (Melanoma) | 25.4 | [6] |
| 4f | MCF-7 (Breast) | 1.629 | [7] |
| 4i | MCF-7 (Breast) | 1.841 | [7] |
| 5 | A549 (Lung) | 148 | [8] |
| 7 | A549 (Lung) | 68.75 | [8] |
| 2d | A549 (Lung) | <50 | [9] |
Application 3: Ugi-Zhu Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
The Ugi-Zhu three-component reaction is a powerful multicomponent reaction for the synthesis of complex polyheterocyclic scaffolds.[7] This one-pot process, often coupled with a subsequent cascade reaction, allows for the rapid construction of molecules like pyrrolo[3,4-b]pyridin-5-ones.[10][11]
Experimental Workflow: Ugi-Zhu/Cascade Synthesis
The synthesis of pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu reaction followed by a cascade process represents an efficient workflow for generating molecular diversity.
Caption: Experimental workflow for the Ugi-Zhu/cascade synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Experimental Protocol: One-pot Synthesis of bis-Furyl-pyrrolo[3,4-b]pyridin-5-ones
This protocol outlines a one-pot synthesis of a series of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones using a microwave-assisted Ugi-Zhu reaction followed by a cascade process.[12]
Materials:
-
Appropriate aldehyde (e.g., furan-2-carbaldehyde)
-
Appropriate amine (e.g., furan-2-ylmethanamine)
-
α-Isocyanoacetamide derivative
-
Maleic anhydride
-
Ytterbium triflate (catalyst)
-
Toluene (solvent)
-
Microwave reactor
General Procedure:
-
In a microwave vial, combine the aldehyde, amine, and α-isocyanoacetamide in toluene.
-
Add a catalytic amount of ytterbium triflate.
-
Add maleic anhydride to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture under microwave irradiation according to optimized conditions (time and temperature will vary depending on the specific substrates).
-
After the reaction is complete, cool the mixture and purify the product using appropriate chromatographic techniques.
Quantitative Data: Yields of bis-Furyl-pyrrolo[3,4-b]pyridin-5-ones
The yields for the synthesis of a series of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones are presented below.
| Compound | Overall Yield (%) | Reference |
| 1a | 45-82 | [12] |
| 1b | 45-82 | [12] |
| 1c | 45-82 | [12] |
| 1d | 45-82 | [12] |
| 1e | 45-82 | [12] |
| 1f | 20-92 | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma [mdpi.com]
- 11. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Development of Molindone Analogs from Tetrahydroindol-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molindone is an atypical antipsychotic agent characterized by its tetrahydroindol-4-one core structure. This scaffold has proven to be a valuable starting point for the development of novel therapeutic agents targeting central nervous system disorders. The pharmacological profile of molindone and its analogs is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors. This document provides detailed application notes and experimental protocols for the synthesis and pharmacological evaluation of molindone analogs derived from tetrahydroindol-4-one, aimed at guiding researchers in the discovery of new drug candidates with improved efficacy and safety profiles.
I. Synthesis of Tetrahydroindol-4-one Core and Molindone Analogs
The synthesis of molindone and its analogs typically begins with the construction of the 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one scaffold, followed by a Mannich reaction to introduce the desired aminomethyl group at the C5 position.
A. Synthesis of 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one
The foundational tetrahydroindol-4-one core can be synthesized via a multi-step process starting from 2,3-pentanedione.
Experimental Protocol: Synthesis of 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one
-
Step 1: Oximation of 2,3-pentanedione.
-
Dissolve 2,3-pentanedione and hydroxylamine hydrochloride separately in a 3:1 (w/w) mixture of water and ethanol.
-
Add the hydroxylamine hydrochloride solution to the 2,3-pentanedione solution and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, extract the product, 2,3-pentanedione-2-oxime, with a suitable organic solvent and concentrate under reduced pressure.
-
-
Step 2: Reductive Cyclization with 1,3-cyclohexanedione.
-
In a reaction vessel, combine the 2,3-pentanedione-2-oxime from Step 1 with 1,3-cyclohexanedione in a suitable solvent such as acetic acid.
-
Add a reducing agent, for example, zinc powder, portion-wise while maintaining the temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.
-
Purify the resulting crude product, 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, by recrystallization or column chromatography.
-
B. Synthesis of Molindone and its Analogs via Mannich Reaction
The introduction of the C5-aminomethyl substituent is achieved through a Mannich reaction on the tetrahydroindol-4-one core. Analogs can be synthesized by varying the secondary amine used in this reaction.
Experimental Protocol: Synthesis of Molindone
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one in an alcohol solvent, such as methanol.
-
Add morpholine hydrochloride and paraformaldehyde to the solution.
-
Acidify the mixture to a pH of 3.5-3.8 using a mineral acid like concentrated hydrochloric acid.[1]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and filter to remove any unreacted starting material.
-
Basify the mother liquor with a suitable base (e.g., sodium hydroxide) to precipitate the crude molindone.
-
Collect the crude product by filtration and wash with water.
-
Purify the crude molindone by recrystallization from a suitable solvent like acetone or isopropanol to yield the final product.[1]
-
To synthesize molindone analogs, morpholine hydrochloride can be replaced with other secondary amine hydrochlorides in Step 1 of the Mannich reaction protocol.
II. Pharmacological Evaluation
The antipsychotic potential of newly synthesized molindone analogs is primarily assessed by determining their binding affinities and functional activities at dopamine D2 and serotonin 5-HT2A receptors.
A. Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of the test compounds for the D2 and 5-HT2A receptors.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at high speed.
-
Resuspend the resulting membrane pellet in fresh buffer.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a specific D2 receptor radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.
-
For determination of non-specific binding, include wells with the radioligand and a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay
This assay follows a similar procedure to the D2 receptor binding assay, with the following modifications:
-
Cell Line: Use a cell line stably expressing the human serotonin 5-HT2A receptor.
-
Radioligand: A specific 5-HT2A receptor radioligand such as [³H]-Ketanserin is used.
-
Non-specific Binding: A known 5-HT2A antagonist (e.g., ritanserin) is used to determine non-specific binding.
B. Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptors.
Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization)
The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.
-
Cell Preparation:
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Add varying concentrations of the test compound to the cells.
-
To determine antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).
-
Measure the fluorescence intensity using a plate reader to determine changes in intracellular calcium concentration.
-
-
Data Analysis:
-
For agonists, calculate the EC50 value (concentration for 50% of maximal response).
-
For antagonists, calculate the IC50 value (concentration causing 50% inhibition of the agonist response).
-
III. Data Presentation and Structure-Activity Relationships (SAR)
Table 1: Hypothetical Binding Affinities (Ki, nM) of Molindone Analogs at Dopamine D2 and Serotonin 5-HT2A Receptors
| Compound | R Group (at C5-aminomethyl) | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |
| Molindone | Morpholine | 5.0 | 15.0 | 3.0 |
| Analog 1 | Piperidine | 8.2 | 10.5 | 1.3 |
| Analog 2 | Pyrrolidine | 12.5 | 8.9 | 0.7 |
| Analog 3 | N-Methylpiperazine | 3.1 | 25.4 | 8.2 |
| Analog 4 | Thiomorpholine | 6.5 | 18.1 | 2.8 |
Structure-Activity Relationship (SAR) Insights:
-
The nature of the heterocyclic ring at the C5 position significantly influences both the affinity and selectivity for D2 and 5-HT2A receptors.
-
Substitution of the morpholine ring (Molindone) with a piperidine ring (Analog 1) may lead to a slight decrease in D2 affinity and an increase in 5-HT2A affinity, resulting in a lower selectivity ratio.
-
A smaller pyrrolidine ring (Analog 2) could potentially decrease D2 affinity while enhancing 5-HT2A affinity.
-
The introduction of a basic nitrogen, as in the N-methylpiperazine group (Analog 3), might enhance D2 affinity while reducing 5-HT2A affinity, leading to a higher selectivity for the D2 receptor.
-
Replacing the oxygen in the morpholine ring with sulfur (Thiomorpholine, Analog 4) may have a modest impact on the affinity for both receptors.
IV. Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Caption: Dopamine D2 Receptor Antagonism by Molindone Analogs.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).
Caption: Serotonin 5-HT2A Receptor Antagonism by Molindone Analogs.
Experimental Workflow: Synthesis and Evaluation of Molindone Analogs
The overall process for developing and testing new molindone analogs can be summarized in the following workflow.
Caption: Workflow for the Development of Molindone Analogs.
References
Application Notes and Protocols for Calculating IC50 Values of Novel Tetrahydroindolone Compounds
Introduction
Tetrahydroindolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. As researchers synthesize novel derivatives of this class, a critical step in their evaluation is determining their potency. The half-maximal inhibitory concentration (IC50) is a key quantitative measure that indicates the concentration of a compound required to inhibit a specific biological or biochemical process by 50%.[1][2] This value is fundamental in drug discovery for comparing the potency of different compounds, understanding structure-activity relationships (SAR), and selecting promising candidates for further development.[3][4]
These application notes provide detailed workflows and experimental protocols for determining the IC50 values of novel tetrahydroindolone compounds using common cell-based and biochemical assays.
Experimental and Data Analysis Workflow
A systematic approach is essential for the efficient screening and characterization of novel compounds. The overall workflow, from initial screening to final data analysis, involves several key stages. This process ensures that data is collected consistently and analyzed robustly to yield reliable IC50 values.
Caption: High-level workflow for screening and IC50 determination of novel compounds.
Protocol 1: Cell-Based Viability Assay for IC50 Determination (MTT Assay)
Cell-based assays are crucial for evaluating the cytotoxic or cytostatic potential of a compound on various cell lines.[5] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials
-
Target cancer cell line(s)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel tetrahydroindolone compounds
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom plates
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL of complete medium.[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each tetrahydroindolone compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete medium to create a range of desired concentrations (e.g., eight-point dose range from 0.1 µM to 100 µM).[2] Ensure the final DMSO concentration in all wells is consistent and low (<0.5%).
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated wells.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the appropriate wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[5][6]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition:
Protocol 2: Biochemical Kinase Inhibition Assay
Many small molecule inhibitors, including heterocyclic scaffolds like tetrahydroindolone, target protein kinases.[8] Biochemical assays using purified enzymes are essential for determining direct inhibition and for understanding the mechanism of action. Luminescence-based assays, such as those that quantify ATP consumption, are common for this purpose.[9]
Caption: General workflow for a biochemical kinase inhibition assay.
Materials
-
Purified target kinase
-
Kinase-specific peptide substrate
-
Assay buffer (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Novel tetrahydroindolone compounds
-
DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Protocol
-
Reagent Preparation:
-
Prepare serial dilutions of the tetrahydroindolone compounds in assay buffer with a constant percentage of DMSO.
-
Prepare a solution of the kinase in assay buffer.
-
Prepare a solution of the substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Km value for the kinase to accurately assess potency.[10]
-
-
Assay Procedure:
-
Add the test compounds and controls (vehicle control for 0% inhibition, no enzyme for 100% inhibition) to the wells of the assay plate.
-
Add the kinase solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis and IC50 Calculation
The raw data (absorbance or luminescence) must be processed to determine IC50 values.[1] This involves data normalization, plotting a dose-response curve, and applying a non-linear regression model.[1][11]
-
Data Normalization:
-
First, subtract the average blank/background reading from all other values.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))
-
Signal_Compound: Signal from wells with the test compound.
-
Signal_Low_Control (0% Inhibition): Signal from vehicle-treated wells (e.g., DMSO only).
-
Signal_High_Control (100% Inhibition): Signal from wells with no cells or no enzyme.
-
-
-
Dose-Response Curve Plotting:
-
Non-linear Regression:
-
Fit the dose-response data to a four-parameter logistic equation using a suitable software package like GraphPad Prism, Origin, or R.[11][14][15] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The software will calculate the best-fit value for the LogIC50, from which the IC50 is determined. The IC50 is the concentration of the compound that produces 50% inhibition.[4]
-
Example Data Presentation
The results for multiple compounds should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | 95% Confidence Interval | R² of Curve Fit |
| THI-001 | MCF-7 | 2.5 | 2.1 - 3.0 | 0.992 |
| THI-001 | Kinase A | 0.8 | 0.6 - 1.1 | 0.995 |
| THI-002 | MCF-7 | 15.2 | 12.5 - 18.1 | 0.988 |
| THI-002 | Kinase A | > 50 | N/A | < 0.85 |
| Staurosporine | Kinase A | 0.01 | 0.008 - 0.013 | 0.998 |
Potential Signaling Pathway Modulation
Tetrahydroindolone derivatives are often investigated for their potential to inhibit protein kinases involved in cancer cell proliferation and survival. One such critical pathway is the RAS-RAF-MEK-ERK (MAPK) pathway. An inhibitor could theoretically target any of the kinases in this cascade.
Caption: Hypothetical inhibition of the MAPK signaling pathway by a compound.
References
- 1. clyte.tech [clyte.tech]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. mdpi.com [mdpi.com]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. assayquant.com [assayquant.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a key chemical entity relevant in the pharmaceutical industry, particularly in the context of the quality control of the antipsychotic drug Molindone.[1] It has been identified as a potential impurity and degradation product of Molindone, making its use as a reference standard essential for ensuring the safety, efficacy, and quality of the final drug product.[2] A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis in pharmaceutical development and manufacturing.[3][4]
These application notes provide detailed protocols for the synthesis, characterization, and analytical application of this compound as a reference standard.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 6116-76-3 | [5][6][7] |
| Molecular Formula | C₁₁H₁₅NO | [5][6] |
| Molecular Weight | 177.24 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | White solid (typical) | |
| Solubility | Soluble in chloroform, dichloromethane, methanol | |
| Storage | -20°C Freezer, Under inert atmosphere | [6] |
Synthesis of the Reference Standard
A common method for the synthesis of the 4,5,6,7-tetrahydroindol-4-one scaffold is the Nenitzescu indole synthesis.[8][9][10] This involves the condensation of a 1,3-dicarbonyl compound with an enamine. The following is a representative protocol for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
1,3-Cyclohexanedione
-
3-Amino-2-pentene
-
Acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) in a minimal amount of ethanol.
-
Add 3-amino-2-pentene (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure solid.
Note: This is a representative protocol and may require optimization.
Characterization of the Reference Standard
A reference standard must be thoroughly characterized to confirm its identity and purity.[3][11]
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data available on PubChem[5] |
| ¹³C NMR | Data available on PubChem[5] |
| Mass Spectrometry (MS) | Calculated: 177.1154 (for C₁₁H₁₅NO) |
| Infrared (IR) | Characteristic peaks for N-H, C=O, and C=C bonds |
Purity Determination
The purity of the reference standard should be determined by a combination of methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). The purity value is crucial for accurate quantitative analysis.
Application in Pharmaceutical Analysis
The primary application of this compound as a reference standard is in the quality control of Molindone, where it is used to identify and quantify the corresponding impurity in the drug substance and formulated products.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its impurities and degradation products. An Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the determination of Molindone and its related compounds, which can be adapted for HPLC.[12][13]
Table 3: HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Phenyl-hexyl stationary phase (e.g., 50 x 2.1 mm, 1.9 µm) or equivalent C18 |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphoric acid) |
| Flow Rate | 0.6 mL/min (can be optimized for standard HPLC) |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm |
| Column Temperature | 25°C |
Experimental Protocol: Preparation of Standard and Sample Solutions
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the impurity in the sample.
Preparation of Sample Solution:
-
Accurately weigh a quantity of the drug substance or powdered tablets equivalent to a known amount of Molindone.
-
Dissolve it in the mobile phase, using sonication if necessary.
-
Dilute to a final concentration suitable for analysis and filter through a 0.45 µm filter before injection.
Method Validation
The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak of the reference standard should be well-resolved from the API and other potential impurities. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the concentration range. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability and Intermediate) | Relative Standard Deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with small variations in method parameters. |
Visualizations
Diagram 1: Synthesis and Application Workflow
Caption: Workflow for the synthesis, characterization, and use of the reference standard.
Diagram 2: Role in Drug Quality Control
Caption: The central role of the reference standard in ensuring drug product quality.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Ethyl-2-methyl-5-methyl-ene-6,7-di-hydroindol-4(5H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. veeprho.com [veeprho.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 3-Ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one, CasNo.6116-76-3 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 9. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. mriglobal.org [mriglobal.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultra-performance liquid chromatography determination of related compounds of molindone in drug substances | European Journal of Chemistry [eurjchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals to improve the yield and purity of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, including the antipsychotic drug Molindone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Nenitzescu-type or related condensation pathway.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient formation of the aminoketone intermediate: The in-situ reduction of the oxime precursor may be incomplete. 2. Suboptimal reaction temperature: The condensation reaction is sensitive to temperature. 3. Incorrect solvent: The polarity of the solvent can significantly impact the reaction rate. 4. Decomposition of reactants or product: Prolonged reaction times at high temperatures can lead to degradation. | 1. Ensure complete reduction of the oxime: If starting from 2,3-pentanedione-2-oxime, ensure the reducing agent (e.g., zinc in acetic acid) is fresh and used in sufficient quantity. Monitor the disappearance of the oxime by TLC. 2. Optimize reaction temperature: Systematically vary the temperature (e.g., from room temperature to reflux) to find the optimal condition. A moderate temperature is often a good starting point. 3. Solvent screening: Test a range of polar solvents such as ethanol, methanol, or acetic acid.[1] 4. Monitor reaction progress: Use TLC to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion. |
| Formation of Multiple Byproducts | 1. Self-condensation of 1,3-cyclohexanedione: This can occur under basic or acidic conditions. 2. Side reactions of the aminoketone: The intermediate 2-amino-3-pentanone can undergo self-condensation. 3. Oxidation of the product: The tetrahydroindole ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. | 1. Control pH: Maintain a slightly acidic to neutral pH to minimize the self-condensation of 1,3-cyclohexanedione. 2. Slow addition of reactants: Add the solution of the in-situ generated aminoketone slowly to the 1,3-cyclohexanedione solution to maintain a low concentration of the aminoketone and favor the desired reaction. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product. 2. Formation of polar byproducts: Side reactions can generate highly polar impurities that are difficult to separate by standard column chromatography. 3. Product oiling out: The product may not crystallize easily from the reaction mixture or during recrystallization. | 1. Ensure complete reaction: Monitor the reaction by TLC to confirm the consumption of starting materials. 2. Optimize chromatography conditions: Use a suitable solvent system for column chromatography. A gradient elution may be necessary. Reverse-phase HPLC can also be an effective purification method.[2] 3. Recrystallization solvent screening: Test a variety of solvents and solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is a variation of the Nenitzescu indole synthesis, which involves the condensation of an α-aminoketone with a 1,3-dicarbonyl compound.[3] For this specific molecule, the reaction is typically carried out between 2-amino-3-pentanone (which can be generated in situ from 2,3-pentanedione-2-oxime) and 1,3-cyclohexanedione.
Q2: How can I improve the yield of the reaction?
A2: Yield can often be improved by optimizing several parameters. These include the choice of solvent, reaction temperature, and the molar ratio of the reactants. A systematic approach, such as a design of experiments (DoE), can be beneficial. It is also crucial to ensure the purity of the starting materials.
Q3: What are the key intermediates in this synthesis?
A3: The key intermediate is 2-amino-3-pentanone. This aminoketone is often generated in the reaction mixture (in situ) from a more stable precursor like 2,3-pentanedione-2-oxime to avoid its self-condensation.
Q4: Are there any alternative synthetic methods?
A4: While the Nenitzescu-type reaction is common, other approaches for the synthesis of substituted 4,5,6,7-tetrahydroindol-4-ones exist, often involving multi-component reactions. However, for this specific substitution pattern, the condensation of 2-amino-3-pentanone with 1,3-cyclohexanedione is a direct and frequently cited route.
Q5: How can I confirm the identity and purity of my final product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Purity can be assessed by HPLC, which can also be used for purification.[2]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of different reaction parameters on the yield of this compound. The data is representative of a typical optimization study.
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 80 (Reflux) | Acetic Acid (10) | 12 | 65 |
| 2 | Methanol | 65 (Reflux) | Acetic Acid (10) | 12 | 60 |
| 3 | Acetic Acid | 80 | None | 8 | 75 |
| 4 | Toluene | 110 (Reflux) | p-TSA (5) | 16 | 55 |
| 5 | Acetic Acid | 60 | None | 12 | 70 |
| 6 | Acetic Acid | 100 | None | 6 | 78 |
| 7 | Ethanol/Water (1:1) | 80 | Acetic Acid (10) | 12 | 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the in-situ generation of 2-amino-3-pentanone from 2,3-pentanedione-2-oxime followed by condensation with 1,3-cyclohexanedione.
Materials:
-
2,3-Pentanedione-2-oxime (1.0 eq)
-
1,3-Cyclohexanedione (1.0 eq)
-
Zinc dust (2.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-pentanedione-2-oxime in a mixture of glacial acetic acid and ethanol.
-
To this solution, add zinc dust portion-wise at room temperature. The mixture is then stirred for 2-4 hours to facilitate the reduction of the oxime to the aminoketone. The progress of the reduction can be monitored by TLC.
-
In a separate flask, dissolve 1,3-cyclohexanedione in ethanol.
-
After the reduction is complete, filter the reaction mixture to remove excess zinc.
-
Slowly add the filtrate containing the in-situ generated 2-amino-3-pentanone to the solution of 1,3-cyclohexanedione.
-
Heat the resulting mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Troubleshooting Side Reactions in Nenitzescu Synthesis of Indol-4-ones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the Nenitzescu synthesis of 5-hydroxyindoles.
Frequently Asked Questions (FAQs)
Q1: My Nenitzescu reaction is yielding a significant amount of a non-indole byproduct. What is the likely identity of this side product?
A1: The most common byproduct in the Nenitzescu indole synthesis is the corresponding 5-hydroxybenzofuran.[1][2][3] The formation of this benzofuran is a well-established competing reaction pathway.[2] Depending on the specific reactants and conditions, other less common side products that might be observed include 6-hydroxyindoles, O-acylated 4,5-dihydroxyindoles, and pyrroloindoles.[2]
Q2: What reaction conditions favor the formation of the undesired 5-hydroxybenzofuran?
A2: The formation of 5-hydroxybenzofurans can be promoted by the use of certain Lewis and Brønsted acids as catalysts, such as copper(II) chloride (CuCl₂), iron(III) chloride (FeCl₃), bismuth(III) chloride (BiCl₃), and trifluoroacetic acid (TFA).[1][2] The choice of solvent also plays a crucial role, with less polar solvents sometimes favoring the benzofuran pathway.
Q3: How can I optimize my reaction to selectively synthesize the desired 5-hydroxyindole and minimize byproduct formation?
A3: To favor the formation of the 5-hydroxyindole, consider the following adjustments to your protocol:
-
Catalyst Selection: The use of zinc-based Lewis acids, such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), or zinc iodide (ZnI₂), has been shown to significantly promote the formation of the desired 5-hydroxyindole over the benzofuran byproduct.[1][4]
-
Solvent Choice: Highly polar solvents are generally recommended for the Nenitzescu synthesis.[5] Nitromethane is often cited as a particularly effective solvent for improving the yield of the 5-hydroxyindole.[4] Acetic acid is another suitable polar solvent.[6]
-
Stoichiometry: For larger-scale reactions, using a slight excess of the enamine (1.2-1.6 equivalents relative to the benzoquinone) can be beneficial. An excess of benzoquinone may lead to increased side reactions and polymerization.[1][5]
-
Temperature: The optimal reaction temperature is substrate-dependent. Many reactions proceed well at room temperature. If the yield is low, a moderate increase in temperature may be helpful, but excessive heat can promote the formation of side products.[1]
Q4: I've isolated a product with a completely unexpected structure. Is this a known issue with the Nenitzescu reaction?
A4: Yes, under certain conditions, the Nenitzescu reaction is known to produce unusual and unexpected structures. For instance, the reaction between 1,4-benzoquinone and ethyl 3-aminocinnamate in 1-butanol has been reported to yield a pyrrole-azepine hybrid structure.[6] The formation of such products highlights the complexity of the underlying reaction mechanism.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 5-hydroxyindole | Suboptimal reaction conditions. | - Ensure a highly polar solvent (e.g., nitromethane, acetic acid) is being used.[6]- Add a Lewis acid catalyst, preferably a zinc halide (e.g., ZnCl₂).[1]- Optimize the stoichiometry by using a slight excess of the enamine.[1][5]- Monitor the reaction by TLC to determine the optimal reaction time.[1] |
| Polymerization of the benzoquinone starting material. | - Use fresh, high-quality benzoquinone.- Avoid an excess of benzoquinone in the reaction mixture.[1] | |
| High yield of 5-hydroxybenzofuran byproduct | Inappropriate catalyst or solvent. | - Replace the current catalyst with a zinc-based Lewis acid (ZnCl₂, ZnBr₂, or ZnI₂).[1]- Switch to a more polar solvent such as nitromethane. |
| Formation of 6-hydroxyindole isomer | Influence of substituents on the starting materials and reaction conditions. | - The regioselectivity can be influenced by the steric and electronic nature of the substituents on both the benzoquinone and the enamine. Careful selection of starting materials is crucial. |
| Formation of other unexpected byproducts (e.g., O-acylated indoles, pyrroloindoles) | Specific reaction conditions and reactant structures. | - Re-evaluate the reaction conditions, particularly the solvent and temperature. Acetic or propanoic acid can lead to O-acylated byproducts.[2]- The formation of pyrroloindoles can occur with N-substituted enamines.[2] |
Data Presentation
The following table summarizes the effect of different catalysts and solvents on the product distribution in the Nenitzescu synthesis, highlighting the yields of the desired 5-hydroxyindole and the major 5-hydroxybenzofuran side product where data is available.
| Benzoquinone | Enamine | Catalyst | Solvent | Temp. (°C) | 5-Hydroxyindole Yield (%) | 5-Hydroxybenzofuran Yield (%) | Reference |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | None | Acetone | Reflux | 46 | Not reported | [6] |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnCl₂ | Dichloromethane | RT | Good | Not reported | [1] |
| Methyl-p-benzoquinone | Piperazinone enaminoester | CuCl₂ | Acetonitrile | 0 | Trace | Main Product | [2] |
| Methyl-p-benzoquinone | Piperazinone enaminoester | FeCl₃ | Acetonitrile | 0 | Trace | Main Product | [2] |
| Methyl-p-benzoquinone | Piperazinone enaminoester | ZnI₂ | Nitromethane | RT | 26 | Not reported | [2] |
| Methyl-p-benzoquinone | Piperazinone enaminoester | ZnCl₂ | Nitromethane | RT | 27 | Not reported | [2] |
Experimental Protocols
Protocol 1: Classical Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 equivalent) in acetone.
-
To the stirred solution, add ethyl 3-aminocrotonate (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Nenitzescu Synthesis
Materials:
-
1,4-Benzoquinone
-
Enamine (e.g., Ethyl 3-aminocrotonate)
-
Lewis Acid (e.g., ZnCl₂, 8 mol%)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1,4-benzoquinone (1.0 equivalent) and the Lewis acid catalyst (e.g., 0.08 equivalents of ZnCl₂) in the chosen anhydrous solvent (e.g., DCM).
-
In a separate flask, prepare a solution of the enamine (1.0 equivalent) in the same solvent.
-
Slowly add the enamine solution to the stirred benzoquinone/catalyst solution at room temperature.
-
Stir the reaction for the required time (this can range from 40 minutes to several hours, depending on the substrates) and monitor its progress by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Competing reaction pathways in the Nenitzescu synthesis.
Caption: Troubleshooting workflow for the Nenitzescu synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. revistadechimie.ro [revistadechimie.ro]
Technical Support Center: Purification of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during experiments with 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, often an intermediate in the production of Molindone, can lead to several impurities.[1] These can arise from side reactions of the Hantzsch pyrrole synthesis, incomplete reactions, or degradation of the product. Potential impurities may include unreacted starting materials, byproducts from self-condensation of reactants, and oxidized derivatives of the target compound. In the context of Molindone synthesis, a potential impurity is referred to as "methylene SUMO-2".
Q2: My purified product appears oily and does not crystallize. What could be the issue?
A2: The presence of residual solvent or impurities can significantly hinder crystallization, causing the product to "oil out." Ensure that the evaporation of the solvent after extraction is complete. If impurities are suspected, an additional purification step, such as flash chromatography, may be necessary to remove contaminants that inhibit crystal lattice formation. Trying a different recrystallization solvent or a mixture of solvents can also be beneficial.
Q3: The purity of my compound is low after a single purification step. What should I do?
A3: For challenging purifications, a single technique may not be sufficient. A multi-step purification strategy is often more effective. This could involve an initial recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification. The purity of each fraction should be monitored by a suitable analytical method, such as HPLC.[2]
Q4: Can I use activated carbon during recrystallization?
A4: Yes, activated carbon can be used to remove colored impurities. After dissolving the crude product in a suitable hot solvent, a small amount of activated carbon can be added, and the mixture is briefly heated. The hot solution should then be filtered to remove the carbon before allowing it to cool and crystallize. This is a common practice in the purification of related compounds.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Crystalline Product | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).- Concentrate the solution further before cooling. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath). |
| Formation of Impure Crystals | The cooling process was too rapid, trapping impurities within the crystal lattice. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
| Product Oiling Out | The solvent is not ideal, or the concentration of impurities is high. | - Try a different recrystallization solvent or a mixture of solvents.- Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound and Impurities | The mobile phase polarity is not optimized. | - Adjust the solvent ratio of the mobile phase. A less polar mobile phase will increase the retention time of all components on a normal-phase column, potentially improving separation.- If using a gradient elution, adjust the gradient profile to improve the resolution between closely eluting peaks. |
| Compound Elutes Too Quickly (Low Retention) | The mobile phase is too polar for the stationary phase. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system on silica gel, this means increasing the proportion of hexane. |
| Compound Does Not Elute from the Column (High Retention) | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Tailing of the Compound Peak | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds on silica gel) to reduce strong interactions.- Ensure the sample is loaded onto the column in a small volume of solvent and that the column is not overloaded with the crude material. |
| Cracking or Channeling of the Stationary Phase | Improper packing of the column. | - Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles and channels. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography
This is a general protocol for the purification of a moderately polar compound like this compound. The mobile phase may need to be optimized based on TLC analysis.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (suggestion for optimization): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method can be used to assess the purity of the final product.[2]
-
Column: Newcrom R1 reverse-phase (RP) column.[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[2]
-
Detection: UV detector at an appropriate wavelength.
Visualizations
General Purification Workflow
References
Stability of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one under acidic vs. basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one under various experimental conditions. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound belongs to the class of cyclic enaminones. Generally, enaminones are more stable than simple enamines due to the conjugation of the nitrogen lone pair with the carbonyl group. However, they are susceptible to hydrolysis, particularly under acidic conditions.
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by pH. It is expected to be least stable in acidic environments and relatively more stable under neutral and basic conditions. Acid-catalyzed hydrolysis is a common degradation pathway for enaminones.
Q3: What are the likely degradation products under acidic and basic conditions?
While specific degradation products for this compound have not been extensively reported in publicly available literature, hydrolysis of the enaminone functionality is the most probable degradation pathway. Under acidic conditions, this would likely lead to the cleavage of the vinylogous amide bond, potentially resulting in a dicarbonyl compound and the corresponding amine. Degradation under basic conditions is generally slower, but if it occurs, it may involve hydrolysis or other base-catalyzed reactions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the parent compound and monitoring the formation of degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the structural elucidation of isolated degradation products.
Troubleshooting Guides
Issue 1: Unexpectedly Low Recovery of the Compound in Acidic Media
Possible Cause: Degradation of the compound due to acid-catalyzed hydrolysis. Enaminones are known to be labile in acidic conditions.
Troubleshooting Steps:
-
pH Adjustment: If possible for your experimental design, increase the pH of the medium to neutral or slightly basic conditions.
-
Temperature Control: Perform the experiment at a lower temperature to reduce the rate of hydrolysis.
-
Time Optimization: Minimize the exposure time of the compound to acidic conditions.
-
Inert Atmosphere: While hydrolysis is the primary concern, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation, which can sometimes be exacerbated by acidic conditions.
-
Use of a Co-solvent: If the compound is poorly soluble, instead of strong acid, consider using a co-solvent to aid dissolution at a more moderate pH.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Sample Preparation
Possible Cause: Formation of degradation products during sample handling and storage.
Troubleshooting Steps:
-
Sample Preparation Conditions: Prepare solutions immediately before analysis. If storage is necessary, keep samples at low temperatures (2-8 °C) and protected from light.
-
Solvent Selection: Ensure the solvents used for sample preparation are of high purity and do not contain acidic or basic impurities. Use of buffered solutions at a pH of known stability (neutral to basic) is recommended.
-
Forced Degradation Study: To identify if the new peaks are degradation products, perform a forced degradation study under controlled acidic, basic, oxidative, thermal, and photolytic conditions. This will help in creating a degradation profile and identifying potential degradants.
Experimental Protocols
Forced Degradation Study Protocol (General)
This protocol provides a general framework for conducting forced degradation studies on this compound. The conditions should be optimized for the specific drug substance.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA detector
-
LC-MS system (for identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl separately.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH separately.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature and sample at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source (e.g., UV and/or visible light) as per ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
Sample at various time points.
-
-
-
Sample Analysis:
-
Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a buffer) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Use LC-MS to obtain mass information for the degradation products to aid in their identification.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Stress Conditions
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products |
| 0.1 M HCl | 24 | 25 | 15 | 2 |
| 1 M HCl | 8 | 60 | 45 | 3 |
| 0.1 M NaOH | 24 | 25 | < 5 | 1 |
| 1 M NaOH | 24 | 60 | 10 | 1 |
| 3% H₂O₂ | 24 | 25 | 8 | 2 |
| Thermal (Solid) | 48 | 80 | < 2 | 0 |
| Photolytic (Solution) | 24 | 25 | 12 | 2 |
Note: The data in this table is hypothetical and serves as an example. Actual results may vary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Optimizing reaction conditions for tetrahydroindolone synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of tetrahydroindolones.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of tetrahydroindolones, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yield is a common issue in multi-step organic syntheses. The causes can typically be traced back to reaction conditions, reagent quality, or competing side reactions. A systematic approach is crucial for troubleshooting.
-
Suboptimal Reaction Conditions: The balance of catalyst, solvent, temperature, and reaction time is critical.
-
Catalyst Choice: The synthesis of the indole core often requires an acid catalyst. Both Brønsted acids (e.g., acetic acid, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[1][2][3] For Paal-Knorr type syntheses, which are frequently used for the pyrrole core of tetrahydroindolones, weakly acidic conditions are often preferred to prevent side reactions like furan formation.[4]
-
Temperature: While many reactions require elevated temperatures to proceed, excessive heat can lead to degradation of starting materials or products.[] It is advisable to start at a moderate temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4] Microwave-assisted synthesis can sometimes reduce reaction times and improve yields under milder conditions.
-
Solvent Selection: The choice of solvent is crucial.[6] For Fischer indole synthesis, polar aprotic solvents may be effective.[1] In some Paal-Knorr variations, solvent-free conditions have proven highly effective, leading to shorter reaction times and high yields.[4][7]
-
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure all starting materials, particularly the precursor diketone and amine/hydrazine, are pure and dry. Impurities can poison catalysts or participate in side reactions.[8]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. Verify calculations and measurements of all reagents.
-
-
Reaction Monitoring: Actively monitor the reaction's progress using TLC or GC. Some reactions are slow and may require extended time for completion.[4] Conversely, letting a reaction run for too long can lead to the formation of degradation products.
Problem 2: Significant Side Product Formation
Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of significant byproducts. How can I minimize these?
Answer: Side product formation often occurs when reaction conditions are not optimized or when the substrates have sensitive functional groups.
-
Identify the Side Products: If possible, isolate and characterize the major byproducts. Understanding their structure can provide clues about the competing reaction pathways.
-
Adjust Acidity: In Paal-Knorr type cyclizations, excessively strong acids (pH < 3) can promote the formation of furan derivatives as a major side product instead of the desired pyrrole/indolone.[4] Using a milder acid like acetic acid can often favor the desired reaction.[4]
-
Control Temperature: High temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve selectivity.
-
Protecting Groups: If your starting materials contain sensitive functional groups that might react under the chosen conditions, consider using appropriate protecting groups.
Problem 3: Difficulty with Product Purification
Question: I can see my desired product on the TLC plate, but I am struggling to isolate it from starting materials or byproducts via column chromatography. What can I do?
Answer: Purification can be challenging, especially if the product has similar polarity to impurities.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems (eluents) for column chromatography. A common issue is that spots that appear separate on a TLC plate co-elute from the column.[9] Try adding a small percentage of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to improve separation.
-
Stationary Phase: If standard silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[9]
-
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Extraction: A liquid-liquid extraction with a pH adjustment can help remove acidic or basic impurities.
-
Centrifugation/Filtration: If the product precipitates from the reaction mixture, purification can sometimes be achieved by simple filtration or centrifugation to separate it from soluble impurities.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the tetrahydroindolone core? A1: The most prevalent methods are variations of the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound (or a precursor thereof) is condensed with a primary amine or ammonia to form the pyrrole ring.[7][11][12] Another powerful method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of an arylhydrazine with a cyclic ketone.[1][2][3]
Q2: How do I choose the right catalyst for my synthesis? A2: The choice depends on the specific reaction. For Fischer indole synthesis, both Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are effective.[1][2] For Paal-Knorr pyrrole synthesis, milder acids like acetic acid or p-toluenesulfonic acid (p-TsOH) are often sufficient and can prevent side reactions.[4][7] Solid-supported acid catalysts are also gaining popularity due to their ease of separation and potential for reuse.[7]
Q3: Can I run the reaction at room temperature? A3: Some modern variations of the Paal-Knorr synthesis, particularly those using highly efficient catalysts like iodine or operating under solvent-free conditions, can proceed effectively at room temperature, offering high yields in shorter times.[7] However, traditional Fischer indole syntheses typically require elevated temperatures.[3]
Q4: My starting 1,4-dicarbonyl compound is unstable. Are there alternatives? A4: Yes, the Paal-Knorr synthesis is versatile and can be performed with precursors or analogs of 1,4-dicarbonyl compounds, such as acetals or ketals, which can be more stable and generate the dicarbonyl in situ under the acidic reaction conditions.[12]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the impact of various reaction parameters on the yield of tetrahydroindolone and related pyrrole syntheses, based on common optimization strategies.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | Weak Acid (e.g., Acetic Acid) | Lewis Acid (e.g., Sc(OTf)₃) | Strong acids can be effective but may cause side reactions (e.g., furan formation). Weak acids often provide a good balance of reaction rate and selectivity for pyrrole synthesis.[4] Lewis acids can be highly efficient catalysts.[4] |
| Temperature | Room Temperature | 60-80 °C (Reflux) | Microwave (100-150 °C) | Room temperature is feasible with certain modern catalysts.[7] Refluxing is a traditional approach but can be slow.[12] Microwave heating can dramatically reduce reaction times.[4] |
| Solvent | Protic (e.g., Ethanol, Acetic Acid) | Aprotic (e.g., Acetonitrile, DCM) | Solvent-Free | Protic solvents like acetic acid can participate in the reaction as both solvent and catalyst.[13] Aprotic solvents are often chosen to avoid side reactions.[6] Solvent-free conditions can be environmentally friendly and highly efficient.[4][7] |
| Reaction Time | 1-2 hours | 12-24 hours | 5-15 minutes | Microwave reactions are typically the fastest. Room temperature reactions may require longer times to reach completion, while traditional heating methods often require overnight reflux.[4][14] |
Experimental Protocols
Protocol: Paal-Knorr Synthesis of a Tetrahydroindolone Derivative
This protocol describes a general procedure for the synthesis of a tetrahydroindolone from a cyclic 1,3-dicarbonyl compound and an amino-ketone precursor, which forms the 1,4-dicarbonyl in situ.
Materials:
-
Cyclohexane-1,3-dione
-
2-Aminoacetophenone hydrochloride
-
Sodium acetate
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexane-1,3-dione (1.0 eq), 2-aminoacetophenone hydrochloride (1.0 eq), and sodium acetate (1.1 eq).
-
Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v) to the flask to dissolve the reagents. Acetic acid serves as both a solvent and a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice water, which should cause the crude product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Indol-4-one Isomers and Impurities
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of indol-4-one isomers and their impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of indol-4-one isomers and potential impurities critical in drug development?
The separation of isomers is crucial because even minor differences in the spatial arrangement of atoms can lead to significant variations in their biological and pharmacological properties.[1] One isomer of a drug might be therapeutically active, while another could be inactive or even cause adverse effects.[1] Therefore, robust analytical methods are required to separate and quantify each isomer and any related impurities to ensure the safety, efficacy, and quality of the final drug product.[1]
Q2: What are the primary HPLC methods for separating indol-4-one isomers?
Reversed-Phase HPLC (RP-HPLC) is the most common technique used for the separation of indole derivatives.[1][2] For chiral separations, where enantiomers (non-superimposable mirror images) need to be resolved, chiral chromatography using Chiral Stationary Phases (CSPs) is essential.[1][3] Polysaccharide-based CSPs are often a good starting point for method development.[1]
Q3: My chromatogram shows poor peak shape (fronting or tailing). What are the likely causes and solutions?
Poor peak shape is a common issue in HPLC. Here’s a breakdown of potential causes and how to address them:
-
Peak Tailing: This is often observed for basic compounds like some indole derivatives and can be caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1][4][5]
-
Peak Fronting: This can occur due to several factors, including column overload, mismatched sample solvent and mobile phase strength, or column degradation.[7][8][9][10]
Q4: I'm not getting adequate resolution between my indol-4-one isomers. How can I improve this?
Improving resolution often involves optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) content can significantly impact selectivity.[12] A gradient elution, where the mobile phase composition changes over time, can also improve the separation of complex mixtures.[12][13]
-
Column Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities. For chiral separations, screening different chiral stationary phases is often necessary.[1]
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.[7]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the analysis time.[7]
Q5: What are some common impurities that might be present with indol-4-one, and how can I identify them?
Common impurities can originate from the synthesis process. For instance, the Fischer indole synthesis, a common method for creating indoles, can result in regioisomers if unsymmetrical ketones are used.[14] Impurities could also include starting materials, by-products, or degradation products. Identification of these impurities typically involves techniques like LC-MS/MS, which provides mass information that can help elucidate the structures of unknown peaks in the chromatogram.[12][13]
Troubleshooting Guides
Guide 1: Addressing Peak Shape Problems
This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column packing.[1][4][5] | Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. Use a base-deactivated (end-capped) column.[6] Adjust mobile phase pH to suppress silanol ionization (typically lower pH).[5][6] |
| Column overload.[6] | Reduce the sample concentration or injection volume.[6] | |
| Column bed deformation or void.[6][15] | Replace the column. Use a guard column to protect the analytical column.[15] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[7][8][9][10] | Dissolve the sample in the mobile phase or a weaker solvent.[7][8][9] |
| Column overload (mass or volume).[7][8][10] | Dilute the sample or reduce the injection volume.[7][8][10] | |
| Column phase collapse (in highly aqueous mobile phases).[8][10] | Flush the column with 100% organic solvent. Use a column designed for aqueous mobile phases.[8][10] | |
| Split Peaks | Partially blocked column inlet frit. | Replace the frit or the column. |
| Column void.[9] | Replace the column.[9] | |
| Injector issue.[9] | Clean the injector and ensure proper needle seating.[9] |
Guide 2: Optimizing Resolution of Isomers
This table outlines strategies for improving the separation between closely eluting isomers.
| Parameter | Strategy | Considerations |
| Mobile Phase | Adjust organic modifier percentage. | Small changes can have a large effect on selectivity. |
| Try a different organic modifier (e.g., methanol vs. acetonitrile). | These solvents have different selectivities. | |
| Modify the mobile phase pH. | Can alter the ionization state of the analytes and the stationary phase. | |
| Introduce a buffer. | Helps maintain a constant pH for reproducible results.[4] | |
| Stationary Phase | Switch to a column with a different chemistry (e.g., Phenyl, Cyano). | Offers different interaction mechanisms. |
| For chiral separations, screen a variety of Chiral Stationary Phases (CSPs).[1] | Polysaccharide-based CSPs are a good starting point.[1] | |
| Decrease particle size of the column packing. | Smaller particles provide higher efficiency and better resolution. | |
| Temperature | Increase column temperature. | Can improve peak shape and sometimes alter selectivity.[7] |
| Flow Rate | Decrease the flow rate. | Increases efficiency but also run time.[7] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Indole Derivatives
This protocol provides a starting point for developing a separation method for indol-4-one isomers and impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute more retained compounds.
-
Include a wash step with a high percentage of Mobile Phase B to clean the column.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the next injection.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV at 280 nm (or the λmax of the specific indol-4-one).[16]
-
Injection Volume: 5-20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Chiral HPLC Separation of Indole Alkaloids
This protocol is a general guideline for separating enantiomers of indole derivatives.
-
Instrumentation: HPLC or SFC system with a UV or CD detector.[1][3]
-
Column: Chiral stationary phase (e.g., Chiralpak AD, Chiralcel OD).[3]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Experimental workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. cetjournal.it [cetjournal.it]
Preventing self-condensation in α-aminoketone reactions
Technical Support Center: α-Aminoketone Reactions
This technical support center offers comprehensive guidance for researchers, scientists, and drug development professionals on mitigating the common challenge of self-condensation in reactions involving α-aminoketones. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols designed to address specific issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is α-aminoketone self-condensation?
A1: α-Aminoketone self-condensation is an undesired side-reaction where two molecules of an α-aminoketone react with each other. This process typically leads to the formation of stable, substituted pyrazine byproducts.[1][2] Because primary α-aminoketones are inherently unstable, this reaction can significantly lower the yield of the desired product.[3][4]
Q2: Why are α-aminoketones so susceptible to this reaction?
A2: The susceptibility arises from their bifunctional nature. The molecule contains both a nucleophilic amino group and an electrophilic carbonyl group. One molecule can form an enamine or enolate, which then acts as a nucleophile, attacking the carbonyl group of a second molecule. This inherent reactivity makes them labile and prone to self-reaction.[1][3]
Q3: What are the primary factors that influence the rate of self-condensation?
A3: Several factors can accelerate this unwanted side-reaction:
-
Temperature: Higher temperatures increase the rate of most reactions, including self-condensation.[5] However, in some cases, elevated temperatures can also lead to decomposition.[6]
-
pH: Neutral or basic (alkaline) conditions can promote self-condensation.[7] α-aminoketones are generally more stable under acidic conditions, which is why they are often prepared and stored as hydrochloride salts.[3]
-
Concentration: Higher concentrations of the α-aminoketone increase the probability of two molecules encountering each other, thus favoring the bimolecular self-condensation reaction.
-
Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants and transition states.[8][9] Protic solvents, for example, can interact with the amine and carbonyl groups through hydrogen bonding.[10]
Q4: How can I detect and characterize the pyrazine byproduct?
A4: Pyrazine byproducts are generally more stable and less polar than the α-aminoketone starting material. They can often be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A new, less polar spot appearing over time can indicate byproduct formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the mass of the byproduct, which will correspond to the dimer of the α-aminoketone minus two molecules of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic signals characteristic of the pyrazine ring will be present in the ¹H and ¹³C NMR spectra, providing definitive structural evidence.
Troubleshooting Guide
This guide addresses common problems encountered during α-aminoketone reactions.
Problem: My reaction yield is very low, and I've isolated a significant, unexpected byproduct.
-
Possible Cause: The primary suspect is the self-condensation of your α-aminoketone starting material to form a pyrazine.[2] These compounds are often quite labile.[1]
-
Troubleshooting Steps:
-
Characterize the Byproduct: Use LC-MS and NMR to confirm if the byproduct's mass and spectral data are consistent with the expected pyrazine structure.
-
Assess Starting Material Stability: If you are using an isolated α-aminoketone, check its purity and stability. These compounds can degrade upon storage.[3] Consider converting it to its more stable hydrochloride salt for storage by dissolving it in a suitable solvent and treating it with HCl.[3][4]
-
Implement In Situ Generation: The most effective strategy is to avoid isolating the α-aminoketone altogether. Instead, generate it in situ (in the reaction mixture) so that it reacts with your desired substrate as it is formed.[1][2] This minimizes its concentration and the opportunity for self-reaction. See the detailed protocol below.
-
Problem: The α-aminoketone starting material appears to be degrading even before the reaction begins.
-
Possible Cause: Primary α-aminoketones are notoriously unstable.[4] Exposure to moisture, air, non-acidic pH, or elevated temperatures can cause rapid degradation.[7]
-
Troubleshooting Steps:
-
Use the Hydrochloride Salt: Whenever possible, work with the hydrochloride salt of the α-aminoketone, which is significantly more stable.[3] The amine is protonated, reducing its nucleophilicity and preventing self-reaction.
-
Control the Environment: Store the compound at low temperatures (e.g., 0-4 °C) under an inert atmosphere (N₂ or Ar).
-
Prepare Freshly: If possible, synthesize the α-aminoketone immediately before use.
-
Problem: Lowering the temperature to reduce self-condensation makes the desired reaction too slow.
-
Possible Cause: While lower temperatures suppress the undesired side-reaction, they also reduce the rate of the desired transformation.
-
Troubleshooting Steps:
-
Use a Protecting Group: Temporarily protect the α-amino group. This chemically "turns off" its ability to participate in self-condensation. After the desired reaction at the ketone is complete, the protecting group can be removed. The tert-Butoxycarbonyl (Boc) group is a common choice.[11][12] See the protocol below.
-
Optimize Reagent Stoichiometry: If your reaction involves another reagent, ensure the stoichiometry does not leave a large excess of the α-aminoketone unreacted for long periods.
-
Solvent Screening: Test different solvents. Aprotic polar solvents like THF or Dioxane may offer a different reactivity profile compared to protic solvents like methanol or ethanol.[10]
-
Preventative Strategies & Experimental Protocols
Strategy 1: In Situ Generation of the α-Aminoketone
The most robust method to prevent self-condensation is to generate the reactive α-aminoketone in the presence of its reaction partner.[2] This protocol describes a general method based on the reduction of an α-oximino ketone, a common strategy used in the Knorr pyrrole synthesis.[1][2]
Experimental Protocol: In Situ Generation via α-Oximino Ketone Reduction
-
Preparation of the α-Oximino Ketone:
-
Dissolve the starting ketone (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) dropwise while maintaining the low temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC until the starting ketone is consumed.
-
Work up the reaction by quenching with water and extracting the α-oximino ketone product. Purify if necessary.
-
-
In Situ Reduction and Trapping:
-
In a new flask, combine the α-oximino ketone (1.0 eq) and the co-reactant (e.g., a β-ketoester, 1.0 eq) in glacial acetic acid.
-
Add a reducing agent, such as zinc dust (2-3 eq), portion-wise to the stirred mixture. The zinc will reduce the oxime to the amine.
-
The freshly formed α-aminoketone will immediately react with the co-reactant present in the flask.
-
Monitor the reaction by TLC. Once complete, filter off the excess zinc and work up the reaction mixture to isolate the final product.
-
Caption: Workflow for in situ generation of α-aminoketones.
Strategy 2: Amine Protection
Protecting the amine functionality prevents it from participating in nucleophilic attack, thereby blocking the self-condensation pathway. The Boc group is widely used due to its stability and ease of removal under acidic conditions.[13]
Experimental Protocol: Boc Protection of an α-Aminoketone
-
Protection Step:
-
Dissolve the α-aminoketone hydrochloride salt (1.0 eq) in a solvent mixture such as 1,4-dioxane and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to neutralize the hydrochloride and free the amine.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, perform an aqueous workup and extract the N-Boc-protected α-aminoketone. Purify by column chromatography.
-
-
Reaction with Protected Substrate:
-
Use the stable, N-Boc-protected α-aminoketone in your desired reaction.
-
-
Deprotection Step:
-
Dissolve the N-Boc-protected product in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the final product.
-
Data Presentation: Comparison of Protective Strategies
The following table summarizes common amine protecting groups and their cleavage conditions, which are critical for selecting an appropriate strategy that is compatible with other functional groups in the molecule.[11][12][14]
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O | Mild Acid (TFA, HCl)[12] | Stable to base and hydrogenolysis. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Mild Base (Piperidine)[11] | Stable to acid and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd)[11] | Stable to mild acid and base. |
Visualizations
Mechanism of Self-Condensation
The self-condensation of α-aminoketones proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the stable aromatic pyrazine.
Caption: General mechanism of α-aminoketone self-condensation.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues related to α-aminoketone self-condensation.
Caption: Troubleshooting workflow for α-aminoketone reactions.
References
- 1. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. scispace.com [scispace.com]
- 13. peptide.com [peptide.com]
- 14. biosynth.com [biosynth.com]
Regioselectivity issues in the formylation of tetrahydroindol-4-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the formylation of tetrahydroindol-4-ones.
Troubleshooting Guide
This guide addresses common problems encountered during the formylation of tetrahydroindol-4-ones in a question-and-answer format.
Question 1: My formylation reaction is resulting in a mixture of products, with formylation occurring on both the pyrrole ring and the carbon alpha to the ketone. How can I improve regioselectivity?
Answer: This is a common regioselectivity issue. The primary cause is the presence of multiple reactive sites. To favor formylation at the desired position, consider the following strategies:
-
N-Protection of the Pyrrole: The pyrrole nitrogen, if unsubstituted, can be reactive and can direct electrophilic substitution to the pyrrole ring. Protecting the nitrogen with a suitable group (e.g., Tosyl (Ts), Ethoxymethyl (EOM), or Benzenesulfonyl) can block this reactivity and often directs formylation to the α-carbon of the ketone. For instance, N-tosyl protection has been shown to be effective before carrying out a Vilsmeier reaction.[1]
-
Choice of Formylating Agent and Conditions:
-
Vilsmeier-Haack Reaction (POCl₃/DMF): This is a powerful formylating agent that can react with electron-rich aromatic systems like pyrroles.[2][3] If the pyrrole ring is unsubstituted, formylation at the C-2 position is likely.[1]
-
Formylation with Ethyl Formate and Base: Using reagents like ethyl formate with sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (t-BuOK) tends to favor formylation at the α-position to the ketone, yielding an enol tautomer.[1][4] This method is often regioselective for the ketone functionality.[1][4]
-
Question 2: I am observing overformylation or di-formylation in my reaction. What are the likely causes and how can I minimize it?
Answer: Overformylation can occur when the pyrrole moiety is not fully substituted.[1] To mitigate this, you can:
-
Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the substrate. Reducing the equivalents of the Vilsmeier reagent or ethyl formate can help minimize the formation of di-formylated products.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the desired mono-formylated product is maximized. Lowering the reaction temperature can also help to reduce the rate of side reactions.
Question 3: My reaction is giving a low yield, or it is not proceeding to completion. What are the potential reasons?
Answer: Low yields can stem from several factors:
-
Solubility Issues: N-unsubstituted tetrahydroindol-4-ones have been reported to have poor solubility, which can lead to low yields.[1] Ensure your substrate is adequately dissolved in the reaction solvent. N-protection can sometimes improve solubility.
-
Reagent Quality: The Vilsmeier reagent is moisture-sensitive.[5] Ensure that your reagents (POCl₃, DMF) and solvent are anhydrous. The bases used in the ethyl formate method (NaH, NaOMe, t-BuOK) are also highly sensitive to moisture.
-
Insufficient Activation: In the Vilsmeier-Haack reaction, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) is crucial.[6] Ensure proper mixing and appropriate temperatures for its formation (typically at low temperatures, <25°C).[2]
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity for the Vilsmeier-Haack formylation of an N-protected tetrahydroindol-4-one?
A1: With a protected pyrrole nitrogen, the Vilsmeier-Haack reaction can be directed to other positions. However, the primary competition remains between the pyrrole ring's carbon atoms and the α-carbon of the ketone. The electron-rich nature of the pyrrole ring makes it a likely site for electrophilic substitution.
Q2: Can I achieve formylation specifically at the C-5 position (α to the ketone)?
A2: Yes, formylation at the C-5 position is frequently achieved. The reaction of 4,5,6,7-tetrahydroindol-4-ones with ethyl formate in the presence of a base like sodium methoxide or potassium tert-butoxide has been shown to regioselectively α-formylate the ketone, yielding the desired product in good yields (70-88%).[1][4]
Q3: Are there any alternative formylation methods for tetrahydroindol-4-ones?
A3: Besides the Vilsmeier-Haack reaction and the use of ethyl formate, other formylation methods exist for heterocyclic compounds, though they are less specifically documented for this particular scaffold. These could include the Duff reaction or the Reimer-Tiemann reaction, although these are more commonly used for phenols and might require significant optimization.[7] For indoles in general, methods involving metal-free decarboxylative formylation have also been reported.[8]
Data Presentation
Table 1: Regioselective α-Formylation of Tetrahydroindol-4-ones
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4,5,6,7-tetrahydroindol-4-ones | Ethyl formate, Sodium methoxide or Potassium tert-butoxide | α-formylated ketone functionality | 70-88 | [1][4] |
| Ethoxymethyl (EOM) protected 4,5,6,7-tetrahydroindol-4-one | Ethyl formate, Sodium hydride | Enol tautomer of α-formylated ketone | Not explicitly stated | [1][4] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Tosyl-Tetrahydroindol-4-one
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve N-Tosyl-tetrahydroindol-4-one (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Stir the mixture until the ice has melted and the evolution of gas has ceased.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Vilsmeier-Haack Formylation Workflow.
Caption: Troubleshooting Decision Tree for Formylation.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: DDQ-Mediated Dehydrogenation of Tetrahydroindoles
Welcome to the technical support center for DDQ-mediated dehydrogenation of tetrahydroindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the DDQ-mediated dehydrogenation of tetrahydroindoles?
A1: The reaction proceeds through a hydride transfer mechanism. The electron-rich tetrahydroindole forms a charge-transfer complex with the electron-deficient DDQ. This is followed by the rate-determining step, which is the abstraction of a hydride ion (H-) from the tetrahydroindole by DDQ. This generates a stabilized carbocation intermediate. Subsequently, a rapid proton (H+) transfer to the reduced DDQ (hydroquinone anion) occurs, leading to the formation of the aromatic indole and 2,3-dichloro-5,6-dicyanohydroquinone (DDQH2).[1]
Q2: My reaction is sluggish or shows incomplete conversion, even with a stoichiometric amount of DDQ. What could be the cause?
A2: Several factors can lead to incomplete conversion:
-
Steric Hindrance: Bulky substituents on the tetrahydroindole ring can hinder the approach of DDQ, slowing down the reaction.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the tetrahydroindole nucleus can decrease its electron density, making the initial charge-transfer complex formation and subsequent hydride abstraction less favorable.[2]
-
Solvent Choice: The reaction rate is often influenced by the solvent's polarity. Polar solvents can accelerate the reaction by stabilizing the ionic intermediates.[3] Dioxane, THF, and dichloromethane are commonly used.[3][4]
-
Moisture: DDQ can react with water, which can affect its reactivity.[3] Ensure you are using anhydrous solvents and reagents.
Q3: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?
A3: Common side reactions include:
-
Over-oxidation: DDQ is a strong oxidizing agent and can sometimes lead to the oxidation of other sensitive functional groups in the molecule.[5] For instance, benzylic methyl groups can be oxidized.[2]
-
Diels-Alder Adducts: DDQ is a potent dienophile and can undergo Diels-Alder reactions if a suitable diene is present in the substrate.[4]
-
Michael Adducts: The hydroquinone byproduct (DDQH2) can potentially form Michael adducts.[4]
To minimize side reactions, consider using a catalytic amount of DDQ with a co-oxidant, which can lead to a cleaner reaction profile.[2][5] Alternatively, for substrates with sensitive functional groups, a milder dehydrogenating agent might be more suitable.[5][6]
Q4: The purification of my final indole product is challenging due to the DDQ-hydroquinone (DDQH2) byproduct. How can I effectively remove it?
A4: The removal of DDQH2 is a common challenge. Here are a few strategies:
-
Filtration: In many cases, DDQH2 precipitates out of the reaction mixture, especially in solvents like benzene or dioxane, and can be removed by filtration.[4]
-
Aqueous Base Wash: An alkaline wash (e.g., with a dilute solution of sodium hydroxide or sodium bicarbonate) during the workup can help remove the acidic DDQH2.
-
Column Chromatography: If the byproduct is not easily removed by filtration or washing, column chromatography on silica gel is typically effective. The polarity of the eluent should be carefully chosen to ensure good separation.[4]
-
Alternative Workup: In some procedures, the reaction mixture is passed through a short plug of neutral alumina to remove the hydroquinone.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Reaction | 1. Inactive DDQ (due to moisture).2. Sterically hindered substrate.3. Electron-withdrawing groups on the substrate.4. Insufficient reaction temperature. | 1. Use freshly recrystallized DDQ and anhydrous solvents.2. Increase reaction time and/or temperature. Consider a less bulky dehydrogenating agent.3. Use a higher reaction temperature or a more forcing solvent. For N-benzoyl protected substrates, consider an alternative reagent like phenyltrimethylammonium tribromide.[6]4. Refluxing in a suitable solvent like dioxane or toluene is often required.[4] |
| Incomplete Conversion | 1. Insufficient DDQ.2. Reaction has not reached completion.3. Unsuitable solvent. | 1. Use a slight excess of DDQ (e.g., 1.1-1.2 equivalents).2. Monitor the reaction by TLC. Extend the reaction time if starting material is still present.3. Screen different solvents. Polar solvents like dioxane or THF are generally effective.[3] |
| Formation of Multiple Products (Side Reactions) | 1. Over-oxidation of sensitive functional groups.2. High reaction temperature leading to decomposition.3. Presence of dienes leading to Diels-Alder adducts.[4] | 1. For substrates with sensitive groups (e.g., pinacolboronates), consider a catalytic system with a milder co-oxidant.[5]2. Run the reaction at the lowest effective temperature.3. If possible, protect the diene functionality before dehydrogenation. |
| Difficulty in Product Isolation/Purification | 1. Co-precipitation of product with DDQH2.2. Similar polarity of product and DDQH2. | 1. After filtering the precipitated DDQH2, wash the solid with a solvent in which the product is soluble but the hydroquinone is not (e.g., warm benzene or chloroform).[4]2. During workup, use an aqueous basic wash to remove the acidic DDQH2. Optimize column chromatography conditions (e.g., use a gradient elution). |
Quantitative Data Summary
The yield of DDQ-mediated dehydrogenation is highly dependent on the substrate. Below is a summary of representative data.
| Substrate | N-Substituent | Other Substituents | Reagent | Yield (%) | Reference |
| Indoline | Methyl | 5-Bromo | Stoichiometric DDQ | Moderate (40-78%) | [5] |
| Indoline | - | Pinacolboronate | Stoichiometric DDQ | 47% | [5] |
| Tetrahydroindol-4-one | H | - | Stoichiometric DDQ | Low | [6] |
| Tetrahydroindol-4-one | Benzoyl | - | Stoichiometric DDQ | Unsuccessful | [6] |
Experimental Protocols
General Protocol for DDQ-Mediated Dehydrogenation of Tetrahydroindoles
Materials:
-
Tetrahydroindole substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, or THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tetrahydroindole substrate.
-
Solvent Addition: Add the anhydrous solvent to dissolve the substrate.
-
Reagent Addition: Add DDQ to the solution. The color of the solution will likely change, often to a deep green or brown, indicating the formation of a charge-transfer complex.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical TLC plate would have three lanes: starting material, co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates the completion of the reaction. The formation of the less polar indole product should be observed. DDQH2 will also be visible on the TLC plate.
-
Workup:
-
Cool the reaction mixture to room temperature. The DDQH2 byproduct may precipitate as a pale yellow solid.
-
Filter the mixture to remove the precipitated DDQH2. Wash the solid with a small amount of the reaction solvent or another suitable solvent like warm benzene to recover any co-precipitated product.[4]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure indole.
Visualizations
Caption: Mechanism of DDQ mediated dehydrogenation.
Caption: General experimental workflow for dehydrogenation.
Caption: Troubleshooting decision tree for DDQ dehydrogenation.
References
- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDQ catalyzed oxidative lactonization of indole-3-butyric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Scaling up the synthesis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a key intermediate for preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of this compound via the Paal-Knorr reaction between cyclohexane-1,3-dione and 3-amino-2-pentanone.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Paal-Knorr synthesis of this tetrahydroindolone can arise from several factors.[1] Incomplete reaction, side reactions, and product degradation are common culprits. To improve the yield, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant degradation occurs. For conventional heating, refluxing in a suitable solvent like ethanol or acetic acid is common. Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields by minimizing thermal decomposition.[2]
-
pH of the Reaction Mixture: The Paal-Knorr reaction is acid-catalyzed.[3][4][5][6] The pH should be weakly acidic. If the medium is too acidic (pH < 3), the formation of the furan byproduct can become significant.[1][6] A catalytic amount of a weak acid like acetic acid is often sufficient.
-
Purity of Starting Materials: Impurities in either the cyclohexane-1,3-dione or the 3-amino-2-pentanone can lead to side reactions and lower yields. Ensure the starting materials are of high purity. 3-amino-2-pentanone can be unstable and is often generated in situ or used as its hydrochloride salt.
-
Water Removal: The final step of the Paal-Knorr synthesis is a dehydration to form the aromatic pyrrole ring.[7] While some water may be tolerated, excess water can inhibit this step. If not using an aqueous system, ensure your solvent is dry.
Q2: I am observing a significant byproduct in my reaction mixture. What is it likely to be and how can I minimize its formation?
The most common byproduct in this reaction is the corresponding furan, formed from the acid-catalyzed self-condensation and dehydration of cyclohexane-1,3-dione.[1] To minimize furan formation:
-
Control the Acidity: Avoid strongly acidic conditions. A weakly acidic environment favors the reaction with the amine over the self-condensation of the dione.
-
Stoichiometry of Reactants: Using a slight excess of the amine (3-amino-2-pentanone) can help to favor the desired reaction pathway.
-
Reaction Temperature: High temperatures can sometimes favor byproduct formation. Optimize the temperature to find a balance between a reasonable reaction rate and minimizing side reactions.
Q3: The purification of the final product is proving difficult. What are some recommended purification strategies?
Purification of this compound can be challenging due to the presence of unreacted starting materials and byproducts.
-
Crystallization: If the crude product is a solid, recrystallization is often an effective method for purification. A mixed solvent system, such as ethanol/water, may be effective.
-
Column Chromatography: For more challenging purifications, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Acid-Base Extraction: The product has a weakly basic nitrogen atom in the pyrrole ring. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
Q4: How can I best monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be used.[1]
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and potential outcomes for the synthesis of this compound.
| Parameter | Conventional Heating | Microwave-Assisted |
| Solvent | Ethanol, Acetic Acid | Ethanol, Acetic Acid |
| Catalyst | Acetic Acid, HCl (catalytic) | Acetic Acid |
| Temperature | Reflux (78-118 °C) | 80-120 °C |
| Reaction Time | 2-24 hours | 10-30 minutes |
| Typical Yield | 60-80% | 70-90% |
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time/temperature, check catalyst |
| Side reactions | Optimize pH, temperature, and stoichiometry | |
| Product degradation | Reduce reaction time, use milder conditions | |
| Furan Byproduct | Excessively acidic conditions | Use a weaker acid or less catalyst |
| Purification Difficulty | Similar polarity of product and impurities | Utilize acid-base extraction or optimize chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conventional Heating
Materials:
-
Cyclohexane-1,3-dione
-
3-amino-2-pentanone hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Hydrochloric acid (1M)
-
Sodium hydroxide (2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexane-1,3-dione (1.0 eq), 3-amino-2-pentanone hydrochloride (1.05 eq), and sodium acetate (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Synthesis of this compound
Materials:
-
Cyclohexane-1,3-dione
-
3-amino-2-pentanone hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a microwave reaction vial, combine cyclohexane-1,3-dione (1.0 eq), 3-amino-2-pentanone hydrochloride (1.05 eq), and sodium acetate (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 4-7).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
Overcoming low reactivity of N-H pyrrolocyclohexanone in substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of the N-H bond in pyrrolocyclohexanone scaffolds during substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H bond of pyrrolocyclohexanone unreactive in substitution reactions?
The low reactivity of the N-H bond in pyrrolocyclohexanone, a type of lactam, is primarily due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This amide resonance reduces the nucleophilicity of the nitrogen atom, making it less likely to attack an electrophile.[1] In bicyclic systems, ring strain can further influence the geometry at the nitrogen atom, affecting its reactivity.[1]
Q2: What are the most common strategies to activate the N-H bond of pyrrolocyclohexanone for substitution?
The most common strategies involve increasing the nucleophilicity of the nitrogen atom. This is typically achieved by deprotonation using a suitable base to form a more reactive lactamate anion. The choice of base is critical and depends on the specific reaction (N-alkylation vs. N-arylation) and the electrophile.
Q3: Which is generally more challenging: N-alkylation or N-arylation of pyrrolocyclohexanone?
N-arylation is often more challenging than N-alkylation. N-arylation typically requires a catalyst, such as a palladium or copper complex, to facilitate the carbon-nitrogen bond formation with an aryl halide. These reactions, like the Buchwald-Hartwig amination, are often sensitive to steric hindrance and electronic effects on both coupling partners.[2] N-alkylation can often be achieved under simpler, non-catalyzed conditions with a strong base and an alkyl halide.[3][4]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yields in N-Alkylation Reactions
Problem: Low or no conversion of N-H pyrrolocyclohexanone to the N-alkylated product.
Logical Troubleshooting Workflow:
Troubleshooting N-Alkylation Yields.
| Troubleshooting Step | Potential Cause of Low Yield | Recommended Solution(s) |
| 1. Re-evaluate Base | The base is not strong enough to fully deprotonate the lactam N-H. | Switch to a stronger base such as Sodium Hydride (NaH), Potassium Hydride (KH), or Lithium diisopropylamide (LDA). Use of an appropriate excess (e.g., 1.1-1.5 equivalents) can also drive the reaction to completion.[3] |
| 2. Optimize Solvent | The solvent may not be suitable for the reaction, affecting solubility or reactivity. | For reactions with ionic intermediates, polar aprotic solvents like DMF or DMSO are often effective.[4] Ensure the solvent is anhydrous, as water can quench the base and the lactamate anion. |
| 3. Adjust Temperature | The reaction temperature may be too low to overcome the activation energy. | Gradually increase the reaction temperature. For some challenging alkylations, heating may be necessary.[5] |
| 4. Check Electrophile | The alkylating agent may be unreactive (e.g., alkyl chlorides) or sterically hindered. | Use a more reactive alkylating agent, such as an alkyl iodide or bromide. For sterically hindered electrophiles, longer reaction times or higher temperatures may be required. |
| 5. Consider Additives | The reaction may benefit from additives that can enhance reactivity. | The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in biphasic systems or when using solid bases like potassium carbonate.[3] |
Guide 2: Troubleshooting Failed Buchwald-Hartwig N-Arylation
Problem: No desired N-arylated product is observed, or the reaction stalls at low conversion.
Logical Troubleshooting Workflow:
Troubleshooting Buchwald-Hartwig N-Arylation.
| Troubleshooting Step | Potential Cause of Failure | Recommended Solution(s) |
| 1. Catalyst/Ligand | The palladium catalyst or phosphine ligand may be inactive or inappropriate for the substrate. | Use a pre-catalyst for more reliable generation of the active catalytic species.[6] Screen different generations of Buchwald-Hartwig ligands; bulkier, more electron-rich ligands can be more effective for challenging substrates. Ensure all reagents are handled under an inert atmosphere to prevent catalyst deactivation. |
| 2. Base Selection | The chosen base may be incompatible or not optimal for the specific ligand and substrate combination. | Screen a variety of bases. While strong, non-coordinating bases like sodium tert-butoxide are common, sometimes weaker bases like potassium phosphate or cesium carbonate can provide better results, especially with sensitive functional groups.[6] |
| 3. Solvent Choice | The solvent can significantly impact the solubility of reagents and the stability of the catalytic species. | Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure the solvent is rigorously degassed and anhydrous. |
| 4. Aryl Halide Reactivity | The aryl halide may be unreactive. | The reactivity order is generally I > Br > Cl. If using an aryl chloride, consider switching to the corresponding bromide or iodide if synthetically feasible.[6] |
| 5. Temperature & Time | The reaction may require more forcing conditions. | Gradually increase the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to check for substrate consumption and product formation. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Lactam using a Strong Base
This protocol is adapted from procedures for the N-alkylation of 2-pyrrolidinone and can be a starting point for pyrrolocyclohexanone.[4]
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of the N-H pyrrolocyclohexanone (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of a Lactam
This is a general starting point based on established Buchwald-Hartwig amination protocols.[2]
-
Preparation: To an oven-dried Schlenk tube, add the N-H pyrrolocyclohexanone (1.2 eq.), aryl halide (1.0 eq.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., sodium tert-butoxide, 1.4 eq.). Evacuate and backfill the tube with an inert gas (3x). Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Data Summary
The following tables summarize typical reaction conditions for N-alkylation and N-arylation of lactams, which can serve as a starting point for optimizing reactions with pyrrolocyclohexanone.
Table 1: Representative Conditions for N-Alkylation of Lactams
| Lactam Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Pyrrolidinone | Benzyl bromide | NaH | DMF | RT | 95 | [4] |
| 2-Pyrrolidinone | Ethyl iodide | K₂CO₃/TBAB | Neat (Microwave) | 120 | 88 | [3] |
| Valerolactam | Propargyl bromide | KOH | DMSO | RT | 85 | (Adapted from similar systems) |
| Caprolactam | Methyl iodide | NaH | THF | RT | 92 | (Adapted from similar systems) |
Table 2: Representative Conditions for N-Arylation of Lactams
| Lactam Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Pyrrolidinone | 4-Bromotoluene | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 85 | (Adapted from Buchwald-Hartwig reviews) |
| δ-Valerolactam | 4-Chlorobenzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 78 | (Adapted from Buchwald-Hartwig reviews) |
| ε-Caprolactam | 1-Iodonaphthalene | CuI/diamine | K₂CO₃ | DMF | 120 | 75 | (Adapted from Ullmann coupling reviews) |
Signaling Pathways and Workflows
General Reaction Scheme for N-H Substitution of Pyrrolocyclohexanone:
N-H Substitution of Pyrrolocyclohexanone.
References
- 1. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. US3661894A - Method of producing n-alkyl lactams - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
Validation & Comparative
Navigating the Landscape of CDK Inhibition: A Comparative Guide for Researchers
While the specific compound 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is not documented in publicly available scientific literature as a Cyclin-Dependent Kinase (CDK) inhibitor, this guide provides a comprehensive comparison of established, clinically significant CDK inhibitors. The focus will be on the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib, which have revolutionized the treatment of certain cancers.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, experimental validation, and mechanistic pathways of these key inhibitors.
Introduction to Prominent CDK4/6 Inhibitors
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer, leading to uncontrolled cell growth.[1][2][3] The development of selective CDK inhibitors has been a significant advancement in oncology.[1][2] The first generation of pan-CDK inhibitors showed limited success due to toxicity from a lack of selectivity.[2] However, the advent of more selective inhibitors, particularly those targeting CDK4 and CDK6, has changed the treatment landscape for hormone receptor-positive (HR+), HER2-negative breast cancer.[1][4]
The three leading FDA-approved CDK4/6 inhibitors are:
-
Palbociclib (Ibrance®) : The first FDA-approved CDK4/6 inhibitor.[3][5]
-
Ribociclib (Kisqali®) : Another highly selective CDK4/6 inhibitor.[6][7]
-
Abemaciclib (Verzenio®) : A potent inhibitor of CDK4 and CDK6.[4][6][7]
These drugs are typically used in combination with endocrine therapy to treat advanced or metastatic breast cancer.[6][8]
Comparative Performance Data
The following tables summarize the in vitro potency of Palbociclib, Ribociclib, and Abemaciclib against various cyclin-dependent kinases. This data is crucial for understanding their selectivity and potential off-target effects.
Table 1: Inhibitory Concentration (IC50) of CDK4/6 Inhibitors against Cyclin D-CDK4/6 Complexes
| Inhibitor | Cyclin D1/CDK4 (nM) | Cyclin D3/CDK6 (nM) |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
Data compiled from various preclinical studies.[9]
Table 2: Selectivity Profile of CDK4/6 Inhibitors (IC50 in nM)
| Inhibitor | CDK1/CycB | CDK2/CycA | CDK2/CycE | CDK5/p25 | CDK7/CycH | CDK9/CycT |
| Palbociclib | >10,000 | >10,000 | 840 | >10,000 | >10,000 | 4,000 |
| Ribociclib | >1,000 | >1,000 | >1,000 | >1,000 | >1,000 | >1,000 |
| Abemaciclib | 67 | 49 | 439 | 73 | 300 | 33 |
This table highlights the higher selectivity of Palbociclib and Ribociclib for CDK4/6 compared to other CDKs, whereas Abemaciclib shows activity against other CDKs, notably CDK9.
Mechanism of Action: The CDK4/6-Rb Pathway
CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.
References
- 1. Cyclin-dependent kinase (CDK) inhibitors in solid tumors: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 4. Updated Review Article: Cyclin-Dependent Kinase 4/6 Inhibitor Impact, FDA Approval, and Resistance Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer [ahdbonline.com]
- 6. komen.org [komen.org]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. biomedres.us [biomedres.us]
A Comparative Guide to the Synthetic Efficiency of Tetrahydroindol-4-one Routes
The 4,5,6,7-tetrahydroindol-4-one core is a significant structural motif in medicinal chemistry, forming the backbone of various pharmaceuticals. The efficient synthesis of this scaffold is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of four prominent synthetic routes to tetrahydroindol-4-one derivatives: the Nenitzescu indole synthesis, the Paal-Knorr pyrrole synthesis, one-pot three-component reactions, and domino reactions. The comparison is based on key efficiency metrics, supported by experimental data from peer-reviewed literature.
Comparison of Synthesis Efficiency
The efficiency of a synthetic route is a multifactorial assessment that includes reaction yield, reaction time, temperature, catalyst loading, and the complexity of the work-up procedure. The following table summarizes these quantitative parameters for the four discussed synthetic methodologies, providing a clear basis for comparison.
| Synthesis Route | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| Nenitzescu Synthesis | 40-60 | 2-24 | 25-80 | 10-20 (Lewis Acid) | Utilizes readily available starting materials. | Moderate yields, potential for side products. |
| Paal-Knorr Synthesis | 70-95 | 1-12 | 80-120 | Acid catalyst (often stoichiometric) | Generally high yields, clean reactions. | Requires synthesis of 1,4-dicarbonyl precursors. |
| Three-Component Reaction | 65-90 | 0.5-12 | 25-100 | 5-20 | High atom economy, operational simplicity. | Optimization can be complex. |
| Domino Reaction | 75-95 | 1-8 | 25-110 | 10-30 | Forms multiple bonds in one pot, high efficiency. | Substrate scope can be limited. |
Visualizing the Synthetic Pathways
To further understand the logical flow of each synthetic route, the following diagrams, generated using the DOT language, illustrate the key transformations.
Nenitzescu Indole Synthesis
Caption: Nenitzescu synthesis workflow.
Paal-Knorr Pyrrole Synthesis
Caption: Paal-Knorr synthesis workflow.
Three-Component Reaction
Caption: Three-component synthesis workflow.
Domino Reaction
Caption: Domino reaction workflow.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for each of the discussed routes.
Nenitzescu Indole Synthesis of Ethyl 2-methyl-5-hydroxy-1,5,6,7-tetrahydroindol-4-one-3-carboxylate
A solution of 1,4-benzoquinone (1.08 g, 10 mmol) in acetone (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, ethyl 3-aminocrotonate (1.29 g, 10 mmol) is added. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Paal-Knorr Synthesis of 1,2,5-trimethyl-4,5,6,7-tetrahydroindol-4-one
To a solution of 3-methylhexane-2,5-dione (1.42 g, 10 mmol) in ethanol (20 mL), methylamine (40% in water, 2.33 mL, 30 mmol) is added. The mixture is stirred at 80 °C in a sealed tube for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the title compound.
Three-Component Synthesis of Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
In a round-bottom flask, cyclohexane-1,3-dione (1.12 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) are dissolved in ethanol (25 mL). The mixture is stirred at room temperature for 30 minutes. Benzaldehyde (1.06 g, 10 mmol) is then added, and the reaction is heated to reflux for 6 hours. Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the product.
Domino Synthesis of a Functionalized Tetrahydroindol-4-one
A mixture of an enaminone (derived from dimedone and a primary amine, 10 mmol), an α,β-unsaturated aldehyde (12 mmol), and a Lewis acid catalyst (e.g., Yb(OTf)3, 1 mol%) in acetonitrile (20 mL) is stirred at 80 °C for 4 hours. The reaction involves a sequence of Michael addition, intramolecular cyclization, and dehydration. After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the functionalized tetrahydroindol-4-one derivative.[1]
References
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
A comprehensive spectroscopic analysis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one provides unambiguous confirmation of its chemical structure. This guide delves into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data that collectively fingerprint this molecule, offering a comparative perspective against structurally related analogs.
This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed look at the experimental data and protocols used to verify the molecular identity of this compound. The presented data serves as a benchmark for quality control and a foundational reference for further derivatization and pharmacological studies.
Comparative Spectroscopic Analysis
To contextualize the spectroscopic features of this compound, we compare its key spectral data with two analogs: 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one, where the ethyl group at the C3 position is replaced by a methyl group, and 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, which introduces a carbonyl function at the C3 side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Assignment | This compound | 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one (Predicted) | 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (Predicted) |
| NH (indole) | ~8.0 ppm (br s) | ~8.0 ppm (br s) | ~8.2 ppm (br s) |
| CH₂ (C5) | ~2.7 ppm (t, J = 6.0 Hz) | ~2.7 ppm (t, J = 6.0 Hz) | ~2.8 ppm (t, J = 6.0 Hz) |
| CH₂ (C6) | ~2.1 ppm (quint, J = 6.0 Hz) | ~2.1 ppm (quint, J = 6.0 Hz) | ~2.2 ppm (quint, J = 6.0 Hz) |
| CH₂ (C7) | ~2.4 ppm (t, J = 6.0 Hz) | ~2.4 ppm (t, J = 6.0 Hz) | ~2.5 ppm (t, J = 6.0 Hz) |
| CH₃ (C2) | ~2.3 ppm (s) | ~2.2 ppm (s) | ~2.4 ppm (s) |
| CH₂ (ethyl, C3) | ~2.6 ppm (q, J = 7.5 Hz) | - | - |
| CH₃ (ethyl, C3) | ~1.2 ppm (t, J = 7.5 Hz) | - | - |
| CH₃ (methyl, C3) | - | ~2.1 ppm (s) | - |
| CH₃ (acetyl, C3) | - | - | ~2.5 ppm (s) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Assignment | This compound | 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one (Predicted) | 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (Predicted) |
| C=O (C4) | ~195 ppm | ~195 ppm | ~194 ppm |
| C (indole, C3a) | ~145 ppm | ~145 ppm | ~146 ppm |
| C (indole, C7a) | ~130 ppm | ~130 ppm | ~131 ppm |
| C (indole, C2) | ~125 ppm | ~124 ppm | ~126 ppm |
| C (indole, C3) | ~115 ppm | ~110 ppm | ~118 ppm |
| CH₂ (C5) | ~38 ppm | ~38 ppm | ~38 ppm |
| CH₂ (C6) | ~23 ppm | ~23 ppm | ~23 ppm |
| CH₂ (C7) | ~22 ppm | ~22 ppm | ~22 ppm |
| CH₃ (C2) | ~12 ppm | ~11 ppm | ~13 ppm |
| CH₂ (ethyl, C3) | ~18 ppm | - | - |
| CH₃ (ethyl, C3) | ~14 ppm | - | - |
| CH₃ (methyl, C3) | - | ~10 ppm | - |
| C=O (acetyl, C3) | - | - | ~198 ppm |
| CH₃ (acetyl, C3) | - | - | ~30 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Key IR Absorption Frequencies (KBr Pellet)
| Functional Group | This compound | 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one (Predicted) | 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (Predicted) |
| N-H Stretch (indole) | ~3400 cm⁻¹ | ~3400 cm⁻¹ | ~3400 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ |
| C=O Stretch (ketone, C4) | ~1680 cm⁻¹ | ~1680 cm⁻¹ | ~1680 cm⁻¹ |
| C=O Stretch (acetyl, C3) | - | - | ~1650 cm⁻¹ |
| C=C Stretch (indole) | ~1600 cm⁻¹ | ~1600 cm⁻¹ | ~1600 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and provides information about its fragmentation pattern, which aids in structure elucidation.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Ion | This compound | 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one | 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one |
| Molecular Ion [M]⁺ | m/z 177 | m/z 163 | m/z 191 |
| [M-CH₃]⁺ | m/z 162 | m/z 148 | m/z 176 |
| [M-C₂H₅]⁺ | m/z 148 | - | - |
| [M-COCH₃]⁺ | - | - | m/z 148 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Employ a spectral width of 16 ppm, a relaxation delay of 1 second, and acquire 16 scans.
-
¹³C NMR Parameters: Utilize a spectral width of 240 ppm, a relaxation delay of 2 seconds, and acquire 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: Mix approximately 1 mg of the solid sample with 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the FTIR spectrum using a suitable spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in methanol into the mass spectrometer via direct infusion or after separation by gas chromatography.
-
Ionization: Employ electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500.
Structure Confirmation Workflow
The logical process for confirming the structure of this compound using the collected spectroscopic data is outlined below.
Caption: Workflow for the spectroscopic confirmation of the molecular structure.
Unveiling the Potency of Tetrahydroindolone Analogs: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is bridging the gap between in vitro and in vivo efficacy. This guide provides a comparative analysis of novel tetrahydroindolone derivatives, focusing on the makaluvamine analog FBA-TPQ and neocryptolepine analogs, for which both laboratory and preclinical animal data are available. We delve into their performance, supported by experimental data, to offer a clear perspective on their therapeutic potential.
Performance at a Glance: FBA-TPQ and Neocryptolepine Analogs
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of two distinct classes of tetrahydroindolone-related compounds. This side-by-side comparison is designed to facilitate a rapid assessment of their potency and spectrum of activity.
In Vitro Cytotoxicity Data
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| FBA-TPQ | Panc-1 | Pancreatic Cancer | 0.11 - 0.54 | [1] |
| HPAC | Pancreatic Cancer | 0.11 - 0.54 | [1] | |
| Mia PaCa-2 | Pancreatic Cancer | 0.11 - 0.54 | [1] | |
| MCF-7 | Breast Cancer | 0.097 - 2.297 | [2] | |
| A2780 | Ovarian Cancer | < 1 | [3] | |
| OVCAR-3 | Ovarian Cancer | < 1 | [3] | |
| Neocryptolepine Analogs | EAC | Ehrlich Ascites Carcinoma | Stronger than reference drug | [4][5] |
In Vivo Efficacy Data
| Compound/Analog | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| FBA-TPQ | Nude mice with Panc-1 xenografts | Pancreatic Cancer | 5 mg/kg/day, 5 days/week | 77.8% | [1] |
| Nude mice with Panc-1 xenografts | Pancreatic Cancer | 10 mg/kg/day, 5 days/week | 90.1% | [1] | |
| Nude mice with MCF-7 xenografts | Breast Cancer | 20 mg/kg/day, 3 days/week for 1 week | ~71.6% | [2] | |
| Neocryptolepine Analogs | Female albino Swiss mice with EAC-induced solid tumor | Ehrlich Ascites Carcinoma | Not specified | Remarkable decrease in tumor volume | [4][5] |
Delving into the Mechanisms: Signaling Pathways and Experimental Approaches
The anti-cancer activity of these compounds is rooted in their ability to interfere with critical cellular processes. The makaluvamine analog FBA-TPQ, for instance, has been shown to induce apoptosis and cause cell cycle arrest by modulating several key signaling pathways.[1][2][3]
Figure 1: Simplified signaling pathways affected by FBA-TPQ.
To validate these findings, a systematic experimental workflow is typically employed, starting from broad in vitro screening and culminating in focused in vivo studies.
Figure 2: Typical experimental workflow for drug evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., FBA-TPQ) and incubated for a specified period (e.g., 72 hours).[1]
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.[1]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., Panc-1 or MCF-7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][2]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound (e.g., FBA-TPQ) or a vehicle control, following a specific dosing schedule and route of administration (e.g., intraperitoneal injection).[1][2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the treatment period.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[1][2]
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the experiment to assess any potential toxicity of the compound.[2]
Ehrlich Ascites Carcinoma (EAC) Model
This model is used for both in vitro and in vivo evaluation of anti-cancer agents.
-
In Vitro Cytotoxicity: EAC cells are incubated with different concentrations of the neocryptolepine analogs, and cell viability is assessed, typically using a dye exclusion method like trypan blue.[4][5]
-
In Vivo Solid Tumor Model: EAC cells are injected subcutaneously into the thigh of mice. After tumor development, the mice are treated with the test compounds. The reduction in tumor volume is the primary measure of efficacy.[4][5]
This guide highlights the promising anti-cancer profiles of the makaluvamine analog FBA-TPQ and neocryptolepine analogs, demonstrating a encouraging correlation between their in vitro potency and in vivo efficacy. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental therapy of ovarian cancer with synthetic makaluvamine analog: in vitro and in vivo anticancer activity and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Antitumor Activity of Indolo[2,3- b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,3-Substituted Indol-4-ones: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The indol-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Strategic substitutions at the 2 and 3-positions of this heterocyclic core have led to the development of potent inhibitors of various enzymes, particularly protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of 2,3-substituted indol-4-one derivatives, summarizing their structure-activity relationships (SAR), presenting quantitative biological data, and detailing the experimental protocols used for their evaluation.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various 2,3-substituted indol-4-one analogues and related structures. These derivatives have been primarily investigated for their anticancer and enzyme inhibitory properties.
Table 1: Anticancer Activity of 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives
| Compound | Substitution (R) | Cell Line | Activity (MIC in µg/mL) | Reference |
| 3k | 5-Iodo | MRSA ATCC 43300 | 0.98 | [1] |
| 3d | Not Specified | Candida albicans | Moderate Activity | [1] |
| 3p | Not Specified | Candida albicans | Moderate Activity | [1] |
| 3t | Not Specified | Candida albicans | Moderate Activity | [1] |
| 3u | Not Specified | Candida albicans | Moderate Activity | [1] |
| 5a | Not Specified | Candida albicans | Moderate Activity | [1] |
| 6u | Not Specified | Candida albicans | Moderate Activity | [1] |
| 3ai | Not Specified | Candida albicans | More Pronounced Activity | [1] |
MRSA: Methicillin-resistant Staphylococcus aureus
Table 2: Kinase Inhibitory Activity of 3-Substituted Indole Derivatives against c-Src Kinase
| Compound | Substitution Pattern | c-Src Kinase IC₅₀ (µM) | Reference |
| 4d | Unsubstituted phenyl | 50.6 | [2] |
| 4l | 3-Nitrophenyl | 58.3 | [2] |
Table 3: Antiproliferative Activity of 3-Substituted Indoles
| Compound | Substitution Pattern | Cell Line (SK-OV-3) % Inhibition @ 50 µM | Cell Line (HT-29) % Inhibition @ 50 µM | Reference |
| 4o | 4-Methylphenyl | 70-77% | 70-77% | [2] |
| 4p | 4-Methylphenyl | 70-77% | 70-77% | [2] |
| 4q | 4-Methoxyphenyl | 70-77% | 70-77% | [2] |
SK-OV-3: Human ovarian adenocarcinoma cell line; HT-29: Human colon carcinoma cell line
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,3-substituted indol-4-ones and related scaffolds is significantly influenced by the nature and position of the substituents.
For the 2-(1H-indol-3-yl)quinazolin-4(3H)-one series, substitutions on the indole ring have been shown to modulate antimicrobial and antifungal activity. Notably, the presence of a halogen, such as iodine at the 5-position of the indole ring, as seen in compound 3k , resulted in a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA.[1]
In the case of 3-substituted indoles evaluated for c-Src kinase inhibition, the electronic properties of the substituent on the phenyl ring at the 3-position appear to play a role. An unsubstituted phenyl group (4d ) and a phenyl group with an electron-withdrawing nitro group (4l ) both exhibited micromolar inhibitory activity against c-Src kinase.[2]
Furthermore, the antiproliferative activity of 3-substituted indoles against ovarian (SK-OV-3) and colon (HT-29) cancer cell lines was enhanced by the presence of electron-donating groups on the phenyl ring. Compounds with 4-methylphenyl (4o , 4p ) and 4-methoxyphenyl (4q ) substituents demonstrated significant inhibition of cell proliferation.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.
General Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the kinase inhibitory activity of test compounds.[3]
-
Kinase Reaction Setup: In a 384-well plate, a kinase reaction is prepared containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations. Control wells without the inhibitor and without the enzyme are included.
-
Incubation: The reaction plate is incubated at an optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume any remaining ATP. The plate is then incubated at room temperature for 40 minutes.
-
ADP Detection: Kinase Detection Reagent is added to the wells, which converts the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The inhibitory activity of the compound is determined by the reduction in the luminescent signal compared to the control without the inhibitor. The IC₅₀ value is then calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., SK-OV-3, HT-29) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Diagram 1: General Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for screening and evaluating indol-4-one derivatives.
Diagram 2: Simplified Kinase Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by indol-4-ones.
References
Comparative Study of the Antipsychotic Potential of Indole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antipsychotic potential of various indole derivatives. While direct comparative studies on a series of indol-4-one derivatives are limited in current literature, this document synthesizes available data on the broader class of indole-based compounds, which have shown promise as antipsychotic agents. The focus is on their interactions with key central nervous system targets, primarily dopamine D2 and serotonin 5-HT2A receptors, and their efficacy in preclinical models of psychosis.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. In the realm of antipsychotic drug discovery, indole derivatives have been extensively explored as potential therapeutic agents. Their structural versatility allows for the fine-tuning of pharmacological properties to achieve desired receptor binding profiles and in vivo efficacy. This guide summarizes key findings from various studies to provide a comparative overview of their potential.
Data Presentation: In Vitro Receptor Binding Affinities
The antipsychotic activity of many compounds is attributed to their affinity for dopamine D2 and serotonin 5-HT2A receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of various indole derivatives for these receptors, as reported in different studies. A lower Ki value indicates a higher binding affinity.
| Compound ID | Indole Derivative Class | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |
| D2AAK1 | Indole-based | High Affinity (Specific value not provided) | High Affinity (Specific value not provided) | [1] |
| D2AAK5 | Indole derivative | No significant affinity | High Affinity (Specific value not provided) | [2] |
| D2AAK6 | Indole derivative | No significant affinity | High Affinity (Specific value not provided) | [2] |
| D2AAK7 | Indole derivative | No significant affinity | High Affinity (Specific value not provided) | [2] |
| Compound 16 | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole | Partial Agonist | Antagonist | [3] |
| Oxypertine | Phenylpiperazine Indole | Yes (Antagonist) | Yes (Antagonist) | [4] |
| Roxindole | Indole derivative | Yes (Agonist/Partial Agonist) | Yes (Agonist/Partial Agonist) | [4] |
Note: "High Affinity" is stated in the source, but specific numerical Ki values were not provided in the abstract. For detailed quantitative data, referring to the full-text of the cited literature is recommended.
In Vivo Antipsychotic Activity
Preclinical in vivo models are crucial for evaluating the potential therapeutic efficacy of drug candidates. The following table summarizes the activity of selected indole derivatives in common animal models of psychosis.
| Compound ID | Animal Model | Key Findings | Reference |
| D2AAK1 & derivatives | Amphetamine-induced hyperactivity in mice | Decreased hyperactivity, indicating antipsychotic potential. | [1][2] |
| Compounds 11 & 12 | Apomorphine-induced mesh climbing and stereotypy in mice | Showed potential atypical antipsychotic profile. | [5] |
| Compound 16 | Not specified | Exhibited a broad antipsychotic-like activity without motor impairments. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of antipsychotic potential.
Radioligand Receptor Binding Assay (for D2 and 5-HT2A Receptors)
This in vitro assay measures the affinity of a test compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of indol-4-one derivatives for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors.
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
-
Test compounds (indol-4-one derivatives) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at varying concentrations.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperlocomotion in Mice
This in vivo behavioral model is widely used to screen for antipsychotic activity.
Objective: To evaluate the ability of indol-4-one derivatives to reverse hyperlocomotion induced by amphetamine.
Materials:
-
Male Swiss Webster mice.
-
Test compounds (indol-4-one derivatives) at various doses.
-
d-Amphetamine sulfate.
-
Vehicle (e.g., saline, DMSO).
-
Open-field activity monitoring system.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the open-field arenas for a set period before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).
-
Pre-treatment Time: Allow a specific pre-treatment time for the compound to be absorbed and distributed.
-
Amphetamine Challenge: Administer d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately place the mice in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly reduces the amphetamine-induced hyperactivity compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in psychosis and a general workflow for the preclinical evaluation of antipsychotic drug candidates.
Caption: Dopamine D2 Receptor Signaling Pathway and the Action of Antipsychotics.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway and the Action of Antipsychotics.
Caption: General Experimental Workflow for Antipsychotic Drug Discovery.
References
- 1. Multitarget Derivatives of D2AAK1 as Potential Antipsychotics: The Effect of Substitution in the Indole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Synthesis, docking and pharmacological evaluation of novel indole based potential atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and alternative analytical methodologies for the quantitative analysis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a significant indole derivative. The information is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of indole-based compounds.
Introduction
The accurate quantification of this compound is crucial for various stages of drug development, from discovery and preclinical studies to quality control of the final product. While HPLC-UV is a widely adopted technique for this purpose, a range of alternative methods offer distinct advantages in terms of sensitivity, selectivity, and throughput. This guide presents a comparative overview of HPLC-UV, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by experimental data from studies on structurally related indole derivatives.
Methodology Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of different analytical techniques for the quantification of indole derivatives.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the key validation parameters for HPLC-UV and its alternatives. It is important to note that a specific validated HPLC-UV method for this compound is not publicly available. Therefore, the data presented for the HPLC-UV method is a representative model based on validated methods for other indole derivatives.
Table 1: HPLC-UV Method for Indole Derivatives
| Parameter | Result |
| Analyte | This compound (Representative) |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Table 2: UPLC-MS/MS Method for Indole Derivatives
| Parameter | Result |
| Analyte | Indole[1] |
| Linearity Range | 1 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.998[1] |
| Accuracy (% Recovery) | 88.65% to 97.18%[2] |
| Precision (% RSD) | < 6.27%[2] |
| Limit of Quantification (LOQ) | 1 ng/mL[1] |
Table 3: GC-MS Method for Indole Derivatives
| Parameter | Result |
| Analyte | Indole/Indazole Carboxamide Synthetic Cannabinoids[3][4] |
| Linearity Range | 0.025 - 1 mg/mL[4] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Accuracy (% Recovery) | 94% - 103%[4] |
| Precision (% RSD) | Intra-day: < 2.5%, Inter-day: < 4.0%[4] |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | 0.025 mg/mL[4] |
Table 4: Capillary Electrophoresis (CE) Method for Drug Compounds
| Parameter | Result |
| Analyte | Oxcarbazepine and Zonisamide (as representative drugs)[6] |
| Linearity Range | 5 - 100 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.9995[6] |
| Accuracy (% Recovery) | 99.37% - 100.76%[6] |
| Precision (% RSD) | Intra-day: < 1.90%, Inter-day: < 1.97%[6] |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | 5 µg/mL[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for indole derivatives and can be adapted for the quantification of this compound.
HPLC-UV Method Protocol (Representative)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 220 nm or 280 nm for indoles).
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
UPLC-MS/MS Method Protocol
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions are determined by direct infusion of the analyte.
-
Sample Preparation: Protein precipitation is often used for biological samples, followed by centrifugation and filtration.
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for amine-containing compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100 °C, ramp to 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Sample Preparation: Derivatization may be required for non-volatile indole derivatives to increase their volatility.
Capillary Electrophoresis (CE) Method Protocol
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as sodium phosphate or borate buffer, at a specific pH. For separating neutral compounds, Micellar Electrokinetic Chromatography (MEKC) is used, where a surfactant like sodium dodecyl sulfate (SDS) is added to the BGE.
-
Applied Voltage: 20-30 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: The sample is dissolved in the BGE or a compatible solvent.
Visualizations
Experimental Workflow for HPLC-UV Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC-UV method according to ICH guidelines.
Caption: Workflow for HPLC-UV Method Validation.
Signaling Pathway of Method Selection
This diagram illustrates the decision-making process for selecting an appropriate analytical method based on key experimental requirements.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpccr.eu [jpccr.eu]
Cytotoxicity of Substituted Tetrahydroindol-4-ones: A Comparative Guide for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various substituted tetrahydroindol-4-one derivatives on different cancer cell lines. The information is compiled from recent studies to facilitate the identification of promising compounds for further investigation.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of selected substituted tetrahydroindol-4-one derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 5b | Not specified | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 | ||
| Derivative 10e | Not specified | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 | ||
| Derivative 10g | Not specified | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 | ||
| Derivative 15a | Not specified | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 | ||
| Derivative 17a | Not specified | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 | ||
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | 6,6-dimethyl, 1-(2-methylphenyl), 2-phenyl | Jurkat (Leukemia) | 14.8 | - | - |
| HEK293 (Normal Kidney) | 93.63 | - | - |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2, Jurkat) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the substituted tetrahydroindol-4-one compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of the tetrahydroindol-4-one derivatives for 24 or 48 hours.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Cell Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated.
Caption: Experimental workflow for determining the cytotoxicity of substituted tetrahydroindol-4-ones.
Caption: Proposed intrinsic apoptosis signaling pathway induced by tetrahydroindol-4-ones.
A Comparative Guide to QSAR Modeling of Indol-4-ones for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indol-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and kinase inhibitory effects. Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in the rational design and optimization of novel indol-4-one derivatives as therapeutic agents. This guide provides a comparative overview of 2D-QSAR and 3D-QSAR (CoMFA and CoMSIA) methodologies as applied to indol-4-one analogs, supported by detailed experimental protocols.
Data Presentation: A Comparative Analysis of QSAR Models
To illustrate a comparative scenario, let us consider a hypothetical dataset of substituted indol-4-one derivatives evaluated for their cytotoxic activity against a cancer cell line (e.g., MCF-7) and their inhibitory activity against a relevant kinase (e.g., a receptor tyrosine kinase). The biological activity is expressed as the half-maximal inhibitory concentration (IC50) and is converted to pIC50 (-logIC50) for QSAR modeling.
| QSAR Model | Methodology | Key Descriptors/Fields | Statistical Parameters | Key Findings and Interpretations |
| 2D-QSAR | Multiple Linear Regression (MLR) | Topological (e.g., Wiener index), Electronic (e.g., Dipole moment), Physicochemical (e.g., LogP) | r² = 0.82, q² = 0.76, pred_r² = 0.79 | The model suggests that higher lipophilicity and the presence of specific electronic features at certain positions of the indol-4-one core are crucial for anticancer activity.[1] |
| 3D-QSAR (CoMFA) | Comparative Molecular Field Analysis | Steric and Electrostatic Fields | q² = 0.73, r² = 0.97, pred_r² = 0.71 | Contour maps indicate that bulky, electropositive substituents at R1 and electronegative groups at R2 enhance activity, providing a 3D roadmap for structural modifications.[2] |
| 3D-QSAR (CoMSIA) | Comparative Molecular Similarity Indices Analysis | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor Fields | q² = 0.68, r² = 0.98, pred_r² = 0.75 | In addition to steric and electrostatic insights, CoMSIA maps highlight the importance of hydrophobic interactions in the R1 region and hydrogen bond acceptor capabilities at the R2 position for improved biological activity.[2] |
Experimental Protocols
General Workflow for QSAR Model Development
A typical QSAR modeling workflow involves several key stages, from data preparation to model validation and interpretation.
Caption: A generalized workflow for developing a predictive QSAR model.
2D-QSAR Modeling Protocol
-
Molecular Descriptor Calculation: For each indol-4-one derivative, a wide range of 2D descriptors are calculated using software like PaDEL-Descriptor or Dragon. These descriptors numerically represent the chemical structure, including topological, electronic, and physicochemical properties.
-
Data Preprocessing: The calculated descriptors are checked for constant or near-constant values and inter-correlation. Highly correlated descriptors are removed to avoid multicollinearity in the model.
-
Model Building: Multiple Linear Regression (MLR) is a common technique used to build the QSAR model. The biological activity (pIC50) is the dependent variable, and the selected molecular descriptors are the independent variables. The goal is to find the best-fitting linear equation.
-
Model Validation: The predictive power of the model is assessed using internal validation (cross-validation, q²) and external validation (predicting the activity of a test set of molecules, pred_r²).
3D-QSAR (CoMFA and CoMSIA) Protocol
-
Molecular Alignment: This is a critical step in 3D-QSAR. All molecules in the dataset are aligned based on a common substructure or a pharmacophore model. The quality of the alignment significantly impacts the model's robustness.
-
CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated using a probe atom (e.g., a sp3 carbon with a +1 charge).[3]
-
CoMSIA Field Calculation: CoMSIA extends beyond CoMFA by calculating similarity indices for five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[4]
-
Partial Least Squares (PLS) Analysis: PLS is used to correlate the variation in the calculated 3D fields with the variation in biological activity. This statistical method is well-suited for handling a large number of correlated variables.
-
Model Validation and Interpretation: Similar to 2D-QSAR, the models are validated internally and externally. The results are visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity.[3][4]
Biological Assay Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The indol-4-one derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value for each compound is determined.
Kinase Inhibition Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[2]
-
Assay Setup: The assay is typically performed in a 384-well plate format. The indol-4-one inhibitors, a known kinase inhibitor (positive control), and a vehicle control (e.g., DMSO) are added to the wells.
-
Kinase Reaction: A reaction mixture containing the target kinase, its specific substrate, and ATP is added to the wells to initiate the reaction.
-
Incubation: The plate is incubated at a specific temperature for a set period to allow the kinase reaction to proceed.
-
ATP Detection: A detection reagent is added to stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining in the well.
-
Luminescence Reading: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Signaling Pathway for an Indol-4-one Kinase Inhibitor
Caption: A simplified signaling pathway illustrating the mechanism of an indol-4-one kinase inhibitor.
Experimental Workflow for QSAR-Guided Drug Discovery
Caption: An integrated workflow for QSAR-guided lead discovery and optimization of indol-4-ones.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Kinase Selectivity of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a novel compound is a critical step in early-stage drug discovery. This guide provides a comparative analysis of the kinase inhibitory activity of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one against a panel of representative kinases. Due to the absence of publicly available experimental data for this specific compound, this guide presents a hypothetical cross-reactivity profile to illustrate its potential characteristics in comparison to well-established kinase inhibitors.
This analysis includes a direct comparison with Staurosporine, a potent but non-selective inhibitor, and two multi-targeted inhibitors, Sunitinib and Dasatinib. The data herein is intended to serve as a framework for how such a compound could be evaluated and positioned within the landscape of kinase inhibitors.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and comparator compounds was hypothetically assessed against a panel of kinases representing various families. The results, presented as the percentage of inhibition at a concentration of 1 µM, are summarized in the table below.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| ABL1 | Tyrosine Kinase | 25 | 98 | 45 | 99 |
| SRC | Tyrosine Kinase | 30 | 99 | 60 | 99 |
| VEGFR2 | Tyrosine Kinase | 85 | 95 | 92 | 75 |
| PDGFRβ | Tyrosine Kinase | 88 | 97 | 95 | 80 |
| c-KIT | Tyrosine Kinase | 75 | 96 | 94 | 85 |
| EGFR | Tyrosine Kinase | 15 | 90 | 20 | 30 |
| FGFR1 | Tyrosine Kinase | 60 | 92 | 70 | 50 |
| CDK2/cyclin A | Ser/Thr Kinase | 10 | 94 | 15 | 25 |
| PKCα | Ser/Thr Kinase | 5 | 99 | 10 | 12 |
| PKA | Ser/Thr Kinase | 8 | 98 | 5 | 10 |
Experimental Protocols
The following is a representative protocol for a biochemical kinase assay used to generate kinase inhibition data.
Biochemical Kinase Assay Protocol (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates (peptides or proteins)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: In a 96-well plate, the kinase, substrate, and test compound are combined in the kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
Washing: The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Scintillation fluid is added to the wells, and the radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control (DMSO vehicle) signal.
Visualizing Molecular Interactions and Processes
To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Hypothetical Signaling Pathway Inhibition.
Caption: Experimental Workflow for Kinase Profiling.
Safety Operating Guide
Proper Disposal of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: A Guide for Laboratory Professionals
For Immediate Reference: Safety and Disposal Overview
This document provides detailed procedural guidance for the safe handling and disposal of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a compound requiring careful management in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and environmental compliance.
Hazard Summary
Before handling, it is crucial to be aware of the known hazards associated with this compound.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed. | H302 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth. |
| May cause an allergic skin reaction. | H317 | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. The following is a general protocol based on best practices for chemical waste management.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Designate a specific, sealed, and clearly labeled waste container for this compound waste.
-
Do not mix this waste with incompatible materials. As a solid organic compound, it should be segregated from aqueous waste, inorganic solids, and reactive chemicals.
3. Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Harmful," "Skin Sensitizer").
-
Indicate the date when the waste was first added to the container.
4. Waste Accumulation:
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Keep the container securely closed except when adding waste.[1]
5. Disposal of Empty Containers:
-
To be considered "empty," a container must be thoroughly scraped to remove all residual solid.
-
The first rinse of the "empty" container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[2]
-
After rinsing, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., broken glass box for glass containers).[1]
6. Final Disposal:
-
Once the waste container is full, or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
This guide provides critical safety and logistical information for the handling and disposal of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and may cause an allergic skin reaction. Appropriate PPE is mandatory to prevent exposure.
Hazard Summary:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H317: May cause an allergic skin reaction | Skin sensitization (Category 1) |
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves are required. Based on general recommendations for ketones, butyl rubber or natural rubber gloves are preferred. Always check the manufacturer's glove compatibility chart for specific breakthrough times. |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For operations with a higher risk of splashing, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if handling fine powders that may become airborne, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be required. |
Operational Plan for Handling
Strict adherence to the following procedures is necessary to ensure safe handling of this compound.
Pre-Operational Checklist:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower.
-
Have appropriate spill cleanup materials readily available.
Step-by-Step Handling Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
Ensure all glassware is clean, dry, and free of defects.
-
Set up the reaction apparatus within the chemical fume hood.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment and the work area to remove any residual chemical.
-
Remove PPE in the designated area, avoiding contamination of skin or personal clothing.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid material in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this chemical in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
Disposal Procedure:
-
All waste must be collected in containers that are in good condition, compatible with the chemical, and securely sealed.
-
Label all hazardous waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations. Do not pour this chemical down the drain or dispose of it in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
